Cyclohexyl phenyl ether
描述
Structure
3D Structure
属性
IUPAC Name |
cyclohexyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOIDIGMBDXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176548 | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2206-38-4 | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclohexyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of Cyclohexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl phenyl ether, with the chemical formula C₁₂H₁₆O, is an organic compound consisting of a cyclohexyl group linked to a phenyl group through an ether bond.[1] This colorless to pale yellow liquid possesses a characteristic aromatic odor and sees application as a solvent and an intermediate in the synthesis of various organic compounds.[1] Its utility in industrial processes, including the production of fragrances and flavoring agents, underscores the importance of a thorough understanding of its fundamental properties. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and relevant safety information.
Core Properties of this compound
The essential physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Experimental Protocol |
| Boiling Point | 260.8 °C at 760 mmHg | The boiling point can be determined using a Thiele tube apparatus or by distillation, following methods similar to ASTM D1078.[2] The Thiele tube method involves heating a small sample in a tube with an inverted capillary until a steady stream of bubbles emerges, then recording the temperature at which the liquid re-enters the capillary upon cooling.[3] |
| Density | 1.078 g/mL at 25 °C[1] | Density is typically measured using a pycnometer or a digital density meter, adhering to protocols such as ASTM D3505 or ASTM D4052.[4][5] The pycnometer method involves weighing the empty vessel, then weighing it filled with the sample, and dividing the mass of the sample by the known volume of the pycnometer. |
| Refractive Index | n20/D 1.525[1][6] | The refractive index is measured using a refractometer, such as an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus. The refractive index is then read directly from the scale. |
| Solubility | Low solubility in water; soluble in organic solvents.[1] | To determine solubility, a small amount of this compound is added to a test tube containing the solvent (e.g., water, ethanol (B145695), diethyl ether). The mixture is agitated, and the solubility is observed by noting whether a homogeneous solution forms. |
| Appearance | Colorless to pale yellow liquid.[1] | Visual inspection of a pure sample in a clear container under adequate lighting. |
| Odor | Pleasant aromatic odor.[1] | Olfactory assessment of the vapor from a sample. This should be done cautiously by wafting the vapors towards the nose. |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value/Description | Experimental Protocol/Interpretation |
| Molecular Formula | C₁₂H₁₆O[1] | Determined by mass spectrometry and elemental analysis. |
| Molecular Weight | 176.26 g/mol | Calculated from the atomic weights of the constituent elements. |
| CAS Number | 2206-38-4[1] | Unique identifier assigned by the Chemical Abstracts Service. |
| ¹H NMR Spectroscopy | The spectrum is recorded using a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks provide information about the structure of the molecule. | |
| ¹³C NMR Spectroscopy | The spectrum is recorded on an NMR spectrometer. The number and chemical shifts of the signals indicate the number of unique carbon environments in the molecule. | |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176. | The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. Common fragmentation for ethers occurs alpha to the oxygen atom.[7][8] |
| FTIR Spectroscopy | The infrared spectrum is recorded using an FTIR spectrometer. Characteristic peaks for ethers include a C-O stretching band. The presence of aromatic and aliphatic C-H stretching bands is also expected. |
Synthesis of this compound
This compound can be synthesized through two primary routes: the Williamson ether synthesis and the acid-catalyzed alkylation of phenol (B47542).
Williamson Ether Synthesis
This classic method involves the reaction of a phenoxide ion with a cyclohexyl halide in an Sₙ2 reaction.[9] The phenoxide is generated by treating phenol with a strong base.
Experimental Protocol:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol or THF.
-
Add a stoichiometric amount of a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to the solution. The mixture is stirred until the phenol is completely deprotonated to form the sodium phenoxide.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) dropwise.
-
The reaction mixture is then heated to reflux for several hours to facilitate the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.
Acid-Catalyzed Alkylation of Phenol
This method involves the reaction of phenol with cyclohexene (B86901) in the presence of an acid catalyst.[6] The reaction proceeds via electrophilic aromatic substitution where the protonated cyclohexene forms a cyclohexyl carbocation, which is then attacked by the phenol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as a non-polar organic solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15.[6]
-
Addition of Alkene: Add cyclohexene to the reaction mixture.
-
Reaction: The mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours. The reaction progress is monitored by GC or TLC.[10]
-
Workup and Purification: Upon completion, the reaction mixture is cooled and the catalyst is neutralized (if a liquid acid was used) or filtered off (for a solid acid). The organic layer is washed with a dilute base solution and then with water. After drying over an anhydrous salt, the solvent is evaporated. The resulting crude product is purified by vacuum distillation.
Experimental Workflows
A generalized workflow for the synthesis and purification of this compound is presented below.
Logical Relationship for Synthesis Route Selection
The choice between the Williamson ether synthesis and acid-catalyzed alkylation depends on several factors, including the availability of starting materials and the desired selectivity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided.[1] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This technical guide provides a detailed overview of the core properties, synthesis, and experimental considerations for this compound. The tabulated data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and effective utilization of this versatile compound.
References
- 1. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]
- 2. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. iris.unive.it [iris.unive.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Cyclohexyl phenyl ether CAS number 2206-38-4
An In-depth Technical Guide to Cyclohexyl Phenyl Ether (CAS 2206-38-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the CAS number 2206-38-4, is an organic compound featuring a cyclohexyl group linked to a phenyl group through an ether bridge.[1] Its chemical formula is C₁₂H₁₆O, and it has a molecular weight of 176.25 g/mol .[1] This compound typically presents as a colorless to pale yellow liquid with an aromatic odor.[2] It is characterized by its significant lipophilicity and low solubility in water, while being soluble in many organic solvents.[1][2] These properties make it a valuable intermediate and solvent in various organic synthesis applications.[1][3] In the context of drug development, the replacement of aromatic rings with saturated counterparts like cyclohexane (B81311) is a strategy used to improve physicochemical properties and clinical success rates of drug candidates.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, applications, and safety protocols associated with this compound.
Physicochemical Properties
This compound is a colorless liquid at standard temperature and pressure.[1] Its key physical and chemical properties are summarized in the table below, highlighting its high boiling point and lipophilicity, which are crucial for its applications in organic synthesis.
| Property | Value | Reference |
| CAS Number | 2206-38-4 | [2][3] |
| Molecular Formula | C₁₂H₁₆O | [1][2] |
| Molecular Weight | 176.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 260.8 - 261 °C at 760 mmHg | [1][5] |
| 127-128 °C at 15 mmHg | ||
| Density | 1.078 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.525 | [3] |
| Log P (Octanol/Water) | 4.19 - 4.34 | [1][3] |
| Flash Point | 98.9 °C | [6] |
| Solubility | Low solubility in water; soluble in organic solvents | [1][2] |
Synthesis Methodologies
This compound can be synthesized through several established routes in organic chemistry. The most common methods involve the formation of the ether linkage between a phenol (B47542) and a cyclohexyl source.
Common Synthesis Routes:
-
Acid-Catalyzed Alkylation of Phenol: This method utilizes phenol and cyclohexene (B86901) in the presence of an acid catalyst.[1][7] The reaction proceeds via the formation of a cyclohexyl carbocation, which then alkylates the phenol.
-
Acid-Catalyzed Condensation/Etherification: This is a classical approach involving the direct reaction of phenol and cyclohexanol (B46403) with an acid catalyst, such as phosphoric acid, sulfuric acid, or a Lewis acid like aluminum chloride, at temperatures between 100-180°C.[1]
The general workflow for synthesizing and purifying this compound is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Acid-Catalyzed Condensation of Phenol and Cyclohexanol
This protocol describes a representative lab-scale synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq) and cyclohexanol (1.2 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.
-
Reaction: Heat the reaction mixture to a temperature of 120-140°C and maintain it under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (e.g., at 127-128 °C/15 mmHg) to obtain pure this compound.
The mechanism involves the protonation of the cyclohexanol hydroxyl group by the acid catalyst, followed by the loss of water to form a cyclohexyl carbocation. This electrophile is then attacked by the oxygen atom of phenol (O-alkylation) to form the ether product.[1]
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral features are summarized below.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| IR | C-O-C stretch (aryl-alkyl ether) | Two strong bands at ~1250 cm⁻¹ and ~1050 cm⁻¹[8] |
| sp² C-H stretch (aromatic) | > 3000 cm⁻¹ | |
| sp³ C-H stretch (aliphatic) | < 3000 cm⁻¹ | |
| ¹H NMR | Ar-H (Phenyl protons) | ~ 6.8 - 7.3 ppm |
| O-CH (Cyclohexyl proton at C1) | ~ 3.4 - 4.5 ppm[8][9] | |
| CH ₂ (Other cyclohexyl protons) | ~ 1.2 - 2.0 ppm | |
| ¹³C NMR | Ar-C -O (Phenyl carbon) | ~ 155 - 160 ppm |
| Ar-C (Other phenyl carbons) | ~ 115 - 130 ppm | |
| O-C (Cyclohexyl carbon) | ~ 70 - 80 ppm | |
| Other C H₂ (Cyclohexyl carbons) | ~ 20 - 40 ppm |
Applications in Research and Drug Development
This compound serves multiple roles in industrial and research settings.
-
Solvent: Its moderate polarity and stability make it a useful solvent system for various chemical processes, especially those involving aromatic compounds.[1]
-
Synthetic Intermediate: It is a precursor in the synthesis of other organic molecules, including fragrances and flavoring agents.[1]
-
Model Compound: It serves as a model system for academic and industrial research into the chemistry and reactivity of aromatic-aliphatic ethers.[1]
Relevance in Drug Development
For drug development professionals, the cyclohexyl moiety is of particular interest. Replacing a phenyl group with a cyclohexyl group in a drug candidate is a common "bioisosteric" replacement strategy. This modification can significantly alter a molecule's physicochemical properties, which may lead to improved clinical success.
Key Property Changes (Phenyl vs. Cyclohexyl):
-
Increased sp³ Character: Enhancing the fraction of sp³-hybridized carbons (Fsp³) is linked to higher success rates in clinical trials.[4]
-
Reduced Lipophilicity: While both are lipophilic, the cyclohexyl group can sometimes lead to a more optimal LogP value compared to a substituted phenyl ring, impacting solubility and metabolism.
-
Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated cyclohexyl ring can block this metabolic pathway, potentially increasing the drug's half-life.
-
Conformational Flexibility: The cyclohexyl ring's chair conformation provides a different three-dimensional shape and flexibility compared to the planar phenyl ring, which can influence binding affinity to a biological target.[1]
Studies have shown that cyclohexyl-phenyl stacking interactions can be as energetically favorable as phenyl-phenyl interactions, allowing for the substitution without losing binding potency at an aromatic residue in a protein target.[4]
Caption: Comparison of phenyl and cyclohexyl groups in modifying drug properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as a flammable liquid and can cause skin and eye irritation.[2]
| Safety Aspect | Information | Reference |
| Hazard Classifications | Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 | |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Measures | Keep away from heat, sparks, and open flames. Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing vapors. | [10][11] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [10] |
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Buy this compound | 2206-38-4 [smolecule.com]
- 2. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 2206-38-4 | Benchchem [benchchem.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Cyclohexyl Phenyl Ether from Phenol and Cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of cyclohexyl phenyl ether from the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901). This reaction is of significant interest due to the utility of this compound and its derivatives in various industrial applications, including as intermediates in the production of fragrances, flavoring agents, and insecticides.[1] This document provides a comprehensive overview of the reaction mechanism, a summary of relevant quantitative data, detailed experimental protocols, and visual representations of the process.
Reaction Mechanism and Selectivity
The synthesis of this compound from phenol and cyclohexene proceeds via an acid-catalyzed electrophilic alkylation mechanism. The reaction can yield both the desired O-alkylation product (this compound) and C-alkylation byproducts (2-cyclohexylphenol and 4-cyclohexylphenol).[2][3]
The key steps in the mechanism are as follows:
-
Protonation of Cyclohexene: In the presence of an acid catalyst, cyclohexene is protonated to form a cyclohexyl carbocation, a reactive electrophile.[2][3]
-
Nucleophilic Attack: The phenol molecule, with its electron-rich oxygen atom and aromatic ring, acts as a nucleophile. The reaction can then proceed via two competing pathways:
-
O-alkylation: The oxygen atom of the hydroxyl group attacks the cyclohexyl carbocation, leading to the formation of this compound. This pathway is generally favored under kinetic control, often at lower temperatures.[3][4]
-
C-alkylation: The electron-rich ortho and para positions of the aromatic ring attack the cyclohexyl carbocation, resulting in the formation of 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol. This pathway is favored under thermodynamic control, typically at higher temperatures.[3]
-
The selectivity between O-alkylation and C-alkylation is a critical aspect of this synthesis and is influenced by several factors including the choice of catalyst, reaction temperature, and reaction time.[3] Studies have shown that O-alkylation is a reversible process, and the initially formed this compound can undergo rearrangement to the more thermodynamically stable C-alkylated products, particularly in the presence of homogeneous catalysts.[2][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of this compound and related alkylation products.
Table 1: Comparison of Homogeneous and Heterogeneous Acid Catalysts in Phenol Cyclohexylation [2]
| Catalyst | Type | Temperature (°C) | Phenol Conversion (%) | This compound Selectivity (%) | 2-Cyclohexylphenol Selectivity (%) | 4-Cyclohexylphenol Selectivity (%) |
| Amberlyst-15 | Heterogeneous | 85 | >95 | Variable | ~60 | ~30 |
| CH₃SO₃H | Homogeneous | 85 | >95 | Variable | Variable (ortho/para ratio 3-5) | Variable |
| AlCl₃ | Homogeneous | 15 | ~30 (after 55 min) | Not specified | Not specified | Not specified |
Note: The study highlights that with CH₃SO₃H, the ortho/para ratio of C-alkylated products is variable and correlates with the concentration of this compound, suggesting its role as an intermediate.[2]
Table 2: Influence of Catalyst on Product Distribution in Phenol Alkylation with Cyclohexene [5]
| Catalyst | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | 2-Cyclohexylphenol Selectivity (%) | 4-Cyclohexylphenol Selectivity (%) |
| Sulphated Zirconia | 80 | 4 | High | Moderate | High | Low |
| SO₃-HMS | 80 | 4 | High | High | Low | Low |
| 20% DTP on K-10 Clay | 60 | Not specified | High | High | Low | Low |
DTP = Dodecatungstophosphoric acid; HMS = Hexagonal Mesoporous Silica.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on literature precedents. Specific quantities and conditions may vary depending on the chosen catalyst and desired scale.
General Procedure using a Heterogeneous Acid Catalyst (e.g., Amberlyst-15)
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is charged with phenol and a suitable solvent (e.g., 1,2-dichloroethane).[2]
-
Catalyst Addition: The solid acid catalyst (e.g., Amberlyst-15) is added to the flask. The amount of catalyst is typically based on the molar equivalents of acid sites.[2]
-
Reactant Addition: Cyclohexene is added to the reaction mixture. A typical molar ratio of phenol to cyclohexene is around 1:1.[2]
-
Reaction: The mixture is heated to the desired temperature (e.g., 85 °C) and stirred vigorously for the specified reaction time (e.g., several hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[2]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted phenol and residual acid. The organic layer is subsequently washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.
General Procedure using a Homogeneous Acid Catalyst (e.g., Methanesulfonic Acid)
-
Reactor Setup: A similar reactor setup as described in section 3.1 is used.
-
Reagent Addition: Phenol and a solvent are added to the flask, followed by the dropwise addition of the homogeneous acid catalyst (e.g., methanesulfonic acid).[2]
-
Reactant Addition: Cyclohexene is then added to the mixture.[2]
-
Reaction: The reaction is carried out at the desired temperature with stirring for the required duration.[2]
-
Work-up: Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The solution is washed successively with water, dilute aqueous base, and brine. The organic layer is dried and the solvent is evaporated.
-
Purification: The product is purified by vacuum distillation.
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl phenyl ether, with the chemical formula C₁₂H₁₆O, is an alkyl aryl ether characterized by a cyclohexyl group linked to a phenyl group through an oxygen atom.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, and key synthetic and reactive pathways. The information is intended to serve as a technical resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a pleasant, aromatic odor at standard conditions.[1][2] It exhibits low solubility in water but is soluble in common organic solvents, a characteristic attributable to its significant lipophilicity.[1][2]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₆O | [1][3] |
| Molecular Weight | 176.25 g/mol | [1][3] |
| Boiling Point | 260.8 - 261 °C (at 760 mmHg) | [1] |
| 127-128 °C (at 15 mmHg) | [3][4] | |
| Density | 1.078 g/mL (at 25 °C) | [1][3][4] |
| Refractive Index | n20/D 1.525 | [3][4] |
| Flash Point | 18.3 °C (64.9 °F) - closed cup | [3][4] |
| LogP (Octanol/Water) | ~3.7 - 4.3 | [1] |
| Vapor Pressure | 0.0195 mmHg (at 25 °C) |
Structural and Topological Data
| Property | Value | References |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Heavy Atom Count | 13 | |
| Complexity | 132 |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands. A strong, defining C-O stretching vibration for aryl alkyl ethers appears in the 1300-1000 cm⁻¹ region, often as two distinct peaks around 1250 cm⁻¹ and 1040 cm⁻¹.[1] Additionally, C-H stretching absorptions from the saturated cyclohexyl ring are prominent in the 2990-2850 cm⁻¹ range.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the carbon adjacent to the ether oxygen (on the cyclohexyl ring) are deshielded and typically appear in the 3.4-4.5 ppm region. Protons on the phenyl ring will be found in the aromatic region (~6.8-7.3 ppm), while the remaining cyclohexyl protons will be in the upfield aliphatic region (~1.2-2.0 ppm).
-
¹³C NMR: The carbon atom of the cyclohexyl ring bonded to the oxygen (C1) is typically found in the 50-80 ppm range.[5] Aromatic carbons appear between ~115-160 ppm, and the remaining aliphatic carbons of the cyclohexyl ring are observed further upfield.[6]
Mass Spectrometry (MS)
In mass spectrometry, aryl ethers like this compound show a strong molecular ion (M+) peak due to the stability of the aromatic ring.[7] Common fragmentation patterns include cleavage alpha to the oxygen on the cyclohexyl side and cleavage of the C-O bond beta to the aromatic ring.[7][8] Key fragments observed for the parent compound (m/z = 176) include m/z 119 and 71.[9]
Synthesis and Reactivity
Synthetic Methodologies
A primary and reliable method for synthesizing this compound is the Williamson ether synthesis.[10][11] This Sₙ2 reaction involves the deprotonation of phenol (B47542) with a suitable base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide ion.[11][12] The phenoxide then attacks an electrophilic cyclohexyl halide (e.g., cyclohexyl bromide), displacing the halide and forming the ether.[12]
Experimental Protocol: General Williamson Ether Synthesis
-
Deprotonation: Dissolve phenol in a suitable solvent (e.g., ethanol, DMF).[12][13]
-
Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, and stir to form the sodium or potassium phenoxide salt.[11]
-
Nucleophilic Attack: Add cyclohexyl bromide to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours to drive the Sₙ2 reaction to completion.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether.[13]
-
Purification: The organic layer is washed with an aqueous base (to remove unreacted phenol) and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product can be purified by distillation.
Williamson Ether Synthesis Workflow
This compound can also be formed via the acid-catalyzed alkylation of phenol with cyclohexene. This reaction can, however, also lead to C-alkylation, producing ortho- and para-cyclohexylphenol as byproducts or main products depending on the conditions.[1]
Chemical Reactivity
Ethers are generally unreactive but can be cleaved by strong acids, notably HBr and HI.[15][16] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide. For this compound, the Sₙ2 attack of the bromide ion occurs on the less hindered cyclohexyl carbon, as nucleophilic substitution on an sp²-hybridized aromatic carbon is unfavorable.[16][17] This regioselectivity yields phenol and bromocyclohexane (B57405) as the primary products.[17]
Experimental Protocol: General Ether Cleavage
-
Reaction Setup: Place this compound in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add an excess of concentrated hydrobromic acid (HBr).
-
Heating: Heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture and dilute it with water.
-
Extraction: Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Separation: Wash the organic layer with a dilute solution of sodium bicarbonate to remove excess acid and then with a dilute solution of sodium hydroxide to separate the phenolic product from the neutral bromocyclohexane.
-
Purification: The respective products in the aqueous and organic layers can be isolated and purified.
Acid-Catalyzed Cleavage Pathway
The cyclohexyloxy group (-OC₆H₁₁) is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. The bulky nature of the cyclohexyl group can sterically hinder the ortho positions, often leading to a preference for substitution at the para position. For example, bromination with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ yields p-bromothis compound as the major product.[18]
Experimental Protocol: General Electrophilic Bromination
-
Reaction Setup: Dissolve this compound in a suitable inert solvent (e.g., acetonitrile, dichloromethane) in a flask protected from moisture.[19]
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).
-
Bromine Addition: Slowly add a stoichiometric amount (1 equivalent) of bromine (Br₂), often dissolved in the same solvent, to the mixture at a controlled temperature (e.g., 0 °C).[19]
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium bisulfite, to destroy excess bromine.[20]
-
Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and purify, typically by column chromatography or distillation.
Electrophilic Bromination Pathway
Safety and Handling
This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood. Store in a tightly closed container in a cool, dry place away from ignition sources.
Conclusion
This compound is a versatile compound with well-defined physical properties and predictable chemical reactivity. Its synthesis is readily achieved through established methods like the Williamson ether synthesis, and its reactivity is dominated by ether cleavage under strong acidic conditions and electrophilic substitution on the activated phenyl ring. This technical guide provides foundational data and methodologies to support its application in advanced organic synthesis and drug discovery endeavors.
References
- 1. Buy this compound | 2206-38-4 [smolecule.com]
- 2. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound 95 2206-38-4 [sigmaaldrich.com]
- 4. This compound 95 2206-38-4 [sigmaaldrich.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzene, (cyclohexyloxy)- | C12H16O | CID 137492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. homework.study.com [homework.study.com]
- 19. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 20. community.wvu.edu [community.wvu.edu]
Cyclohexyl Phenyl Ether: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl phenyl ether (CPE), with the chemical formula C₁₂H₁₆O, is an aromatic ether characterized by a cyclohexyl group and a phenyl group linked through an oxygen atom.[1][2] This colorless to pale yellow liquid is recognized for its utility as a solvent and as an intermediate in the synthesis of various organic compounds, including fragrances and insecticides.[1][2] Its significant lipophilicity, indicated by a logarithmic partition coefficient (logP) of 4.340, suggests limited water solubility but favorable solubility in organic solvents.[1] Understanding the solubility of this compound in a range of organic solvents is crucial for its effective use in chemical synthesis, reaction engineering, and formulation development.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on established chemical principles. Due to the limited availability of specific quantitative experimental data in the public domain, this guide offers a predictive assessment of solubility. It also furnishes a detailed, generalized experimental protocol for the quantitative determination of liquid-liquid solubility, which is directly applicable to this compound.
Predicted Solubility of this compound in Organic Solvents
The principle of "like dissolves like" is the primary determinant for predicting the solubility of this compound. As a molecule with both a non-polar aliphatic ring (cyclohexyl) and a moderately polar aromatic ether component (phenyl ether), it is expected to be miscible with a wide array of organic solvents. Its solubility is predicted to be high in non-polar and moderately polar solvents.
| Solvent | Solvent Type | Predicted Solubility of this compound |
| Alcohols | ||
| Methanol | Polar Protic | Good |
| Ethanol | Polar Protic | Very Good/Miscible |
| Isopropanol | Polar Protic | Very Good/Miscible |
| n-Butanol | Polar Protic | Very Good/Miscible |
| Ketones | ||
| Acetone | Polar Aprotic | Very Good/Miscible |
| Methyl Ethyl Ketone | Polar Aprotic | Very Good/Miscible |
| Esters | ||
| Ethyl Acetate | Polar Aprotic | Very Good/Miscible |
| Ethers | ||
| Diethyl Ether | Non-polar | Very Good/Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Good/Miscible |
| 1,4-Dioxane | Polar Aprotic | Very Good/Miscible |
| Hydrocarbons | ||
| n-Hexane | Non-polar | Very Good/Miscible[3] |
| Cyclohexane | Non-polar | Very Good/Miscible |
| Toluene | Non-polar | Very Good/Miscible |
| Benzene | Non-polar | Very Good/Miscible |
| Chlorinated Solvents | ||
| Dichloromethane | Polar Aprotic | Very Good/Miscible |
| Chloroform | Polar Aprotic | Very Good/Miscible |
| Carbon Tetrachloride | Non-polar | Very Good/Miscible |
| Amides | ||
| Dimethylformamide (DMF) | Polar Aprotic | Good |
| Dimethyl Acetamide (DMAc) | Polar Aprotic | Good |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good |
| Sulfoxides | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Good |
Experimental Protocol for Determining the Solubility of this compound
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent. This method, often referred to as the isothermal equilibrium method, is a standard procedure in physical and chemical laboratories.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Thermostatically controlled water bath or shaker
-
Calibrated thermometer
-
Glass vials with tight-fitting caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringes and filters
Procedure:
-
Preparation of Supersaturated Mixtures:
-
In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The exact amount will depend on the expected solubility.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The system should be continuously agitated to facilitate mixing.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for several hours (e.g., 12-24 hours) to allow for complete phase separation. A clear, saturated solvent phase should be visible above the excess this compound phase.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid any change in solubility during sampling.
-
Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved microdroplets of this compound.
-
-
Analysis:
-
Accurately weigh the collected aliquot.
-
Dilute the sample with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Data Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
-
Repeatability:
-
Repeat the experiment at least three times to ensure the reproducibility of the results.
-
Workflow for Solubility Determination
References
Spectroscopic Analysis of Cyclohexyl Phenyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclohexyl phenyl ether (CAS No: 2206-38-4), an organic compound with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Data Presentation
The spectroscopic data for this compound (C₁₂H₁₆O, Molecular Weight: 176.25 g/mol ) are summarized in the tables below for easy reference and comparison.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits signals corresponding to the distinct proton environments in the phenyl and cyclohexyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| H-2', H-6' (ortho-Aryl) | 6.8 - 7.0 | Multiplet | 2H |
| H-3', H-5' (meta-Aryl) | 7.2 - 7.4 | Multiplet | 2H |
| H-4' (para-Aryl) | 6.9 - 7.1 | Multiplet | 1H |
| H-1 (Cyclohexyl, CH-O) | 4.2 - 4.4 | Multiplet | 1H |
| H-2, H-6 (Cyclohexyl, eq) | 1.8 - 2.0 | Multiplet | 2H |
| H-2, H-6 (Cyclohexyl, ax) | 1.6 - 1.8 | Multiplet | 2H |
| H-3, H-5, H-4 (Cyclohexyl) | 1.2 - 1.6 | Multiplet | 6H |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented are typical estimated ranges.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| C-1' (Aryl, C-O) | 157 - 159 |
| C-2', C-6' (Aryl) | 116 - 118 |
| C-3', C-5' (Aryl) | 129 - 131 |
| C-4' (Aryl) | 120 - 122 |
| C-1 (Cyclohexyl, CH-O) | 75 - 77 |
| C-2, C-6 (Cyclohexyl) | 32 - 34 |
| C-3, C-5 (Cyclohexyl) | 24 - 26 |
| C-4 (Cyclohexyl) | 25 - 27 |
Note: The availability of a ¹³C NMR spectrum for this compound is mentioned in databases such as PubChem.[1] The presented values are estimates based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in this compound. The main absorption bands are listed below.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2950 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O-C stretch (Aryl-Alkyl Ether) | 1200 - 1250 (asymmetric) | Strong |
| C-O-C stretch (Aryl-Alkyl Ether) | 1020 - 1075 (symmetric) | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).
| m/z | Relative Intensity (%) | Proposed Fragment |
| 176 | Moderate | [M]⁺ (Molecular Ion) |
| 94 | High | [C₆H₅OH]⁺ |
| 83 | High | [C₆H₁₁]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
If solid impurities are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):
-
Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Ensure there are no air bubbles in the film.
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding frequencies.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated inlet system or through a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a molecular ion (M⁺).
Mass Analysis and Detection:
-
The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.
References
Thermal Stability of Cyclohexyl Phenyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl phenyl ether is an aromatic ether that finds application as a solvent and as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] A thorough understanding of its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability of this compound, including its decomposition products and representative experimental protocols for thermal analysis.
Thermal Decomposition Profile
The thermal decomposition of this compound primarily proceeds through a pathway that yields phenol (B47542) and 1-methylcyclopentene (B36725) as the major products.[1] This transformation is understood to occur under thermolysis and aquathermolysis conditions.[1]
Decomposition Products
The primary products identified from the thermal degradation of this compound are summarized in the table below.
| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Note |
| Phenol | C₆H₆O | 94.11 | A major product of thermolysis.[1] |
| 1-Methylcyclopentene | C₆H₁₀ | 82.14 | A major product of thermolysis.[1] |
Table 1: Major Thermal Decomposition Products of this compound
Experimental Protocols for Thermal Analysis
To determine the quantitative thermal stability parameters of this compound, such as the onset of decomposition and heat of decomposition, standard thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are detailed, representative protocols for these analyses, based on established methods for organic compounds.[2][3]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Instrumentation: A Mettler Toledo TGA/SDTA 851e or equivalent thermogravimetric analyzer.[3]
Materials:
-
This compound (95% purity or higher)[4]
-
High-purity nitrogen gas (inert atmosphere)
-
Alumina (B75360) crucibles (150 µL)[3]
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an alumina crucible.[3]
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 30 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature, which is the temperature at which a significant mass loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest mass loss slope.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal transitions (e.g., melting, boiling) and to quantify the heat flow associated with the decomposition of this compound.
Instrumentation: A Q250 DSC or equivalent differential scanning calorimeter.[2]
Materials:
-
This compound (95% purity or higher)[4]
-
High-purity nitrogen gas (inert atmosphere)
-
Hermetically sealed aluminum pans[2]
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-15 mg of this compound into a hermetic aluminum pan and seal it.[2]
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20 cm³/min.[2]
-
-
Thermal Program:
-
To erase the sample's thermal history, perform a heat/cool/heat cycle. For example, heat from -20 °C to 60 °C at 20 °C/min, cool back to -20 °C at the same rate, and then perform the final heating ramp.[2]
-
For decomposition analysis, heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 400 °C) at a controlled rate, typically 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks.
-
The onset temperature of an event is determined from the intersection of the baseline and the tangent of the peak.
-
The enthalpy change (ΔH) associated with a thermal event is calculated by integrating the area under the peak.
-
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a general workflow for determining the thermal stability of a chemical compound like this compound.
Caption: General workflow for thermal stability analysis.
Proposed Thermal Decomposition Pathway of this compound
The following diagram illustrates the proposed unimolecular decomposition pathway of this compound to its major products, phenol and 1-methylcyclopentene.
Caption: Proposed decomposition of this compound.
References
Methodological & Application
Application Notes and Protocols for the Acid-Catalyzed Synthesis of Cyclohexyl Phenyl Ether
Introduction
Cyclohexyl phenyl ether, an aromatic ether with the chemical formula C₁₂H₁₆O, is a valuable compound in various industrial applications. It serves as an intermediate in the synthesis of fragrances, flavoring agents, and as a precursor to other important chemicals like diphenyl ether.[1][2][3] This document provides detailed protocols for the acid-catalyzed synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The primary synthetic routes discussed are the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901) and the condensation reaction between phenol and cyclohexanol.
Reaction Mechanism
The acid-catalyzed synthesis of this compound proceeds via the formation of a cyclohexyl carbocation intermediate. This electrophile can then be attacked by the phenol nucleophile at either the oxygen atom (O-alkylation) to yield the desired this compound, or at the aromatic ring (C-alkylation) to produce ortho- and para-cyclohexylphenol as byproducts.[1][4] The selectivity between O- and C-alkylation is highly dependent on the choice of catalyst and reaction conditions, with lower temperatures generally favoring the formation of the ether product (O-alkylation).[1][2] The formation of this compound is a reversible reaction, whereas the C-alkylation is typically irreversible.[1]
Caption: General mechanism for the acid-catalyzed synthesis of this compound.
Experimental Protocols
Two primary methods for the acid-catalyzed synthesis are presented below. Protocol 1 utilizes a heterogeneous catalyst known for high selectivity towards O-alkylation, while Protocol 2 employs a homogeneous catalyst.
Protocol 1: Heterogeneous Catalysis using Dodecatungstophosphoric Acid (DTP) on K-10 Clay
This method is noted for its high activity and selectivity for O-alkylation at moderate temperatures.[2][3]
Materials:
-
Phenol
-
Cyclohexene
-
20% (w/w) Dodecatungstophosphoric acid (DTP) on K-10 clay
-
Toluene (B28343) (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a thermometer, add phenol (e.g., 0.1 mol) and toluene (100 mL).
-
Catalyst Addition: Add the 20% (w/w) DTP/K-10 clay catalyst (e.g., 5-10% by weight of reactants).
-
Reactant Addition: Begin stirring the mixture and heat to the desired reaction temperature (optimal range is 45-70 °C, with 60 °C being ideal for high selectivity).[2]
-
Once the temperature is stable, add cyclohexene (e.g., 0.12 mol) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the filtrate with a 5% sodium hydroxide (B78521) solution to remove unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
Protocol 2: Homogeneous Catalysis using Methanesulfonic Acid
Homogeneous catalysts like methanesulfonic acid are also effective, though they may lead to a higher degree of C-alkylation and subsequent rearrangement of the ether product compared to heterogeneous systems.[4][5]
Materials:
-
Phenol
-
Cyclohexene
-
Methanesulfonic acid (CH₃SO₃H)
-
1,2-dichloroethane (B1671644) (solvent)
-
5% Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add phenol (e.g., 10 mmol) and 1,2-dichloroethane (20 mL).
-
Catalyst Addition: Add methanesulfonic acid (e.g., 1.8 meq H⁺) to the mixture.
-
Reactant Addition: Heat the mixture to the desired temperature (e.g., 85 °C or 358 K).[4] Add cyclohexene (e.g., 10 mmol) to the flask.
-
Reaction Monitoring: Attach a reflux condenser and stir the reaction mixture for the desired time (e.g., 2-4 hours), monitoring by TLC or GC.
-
Work-up: Cool the reaction to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium hydroxide solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by column chromatography or vacuum distillation.
Caption: General experimental workflow for this compound synthesis.
Data Presentation
Table 1: Comparison of Various Acid Catalysts for Phenol Alkylation with Cyclohexene
| Catalyst | Type | Key Observation | Predominant Product(s) | Reference |
| 20% (w/w) DTP/K-10 Clay | Heterogeneous | Most active and selective for O-alkylation at 45-70 °C.[2][5] | This compound | [2][5] |
| Sulphated Zirconia | Heterogeneous | Studied for improving selectivity towards the ether.[2][5] | Mixture of O- and C-alkylated products | [2][5] |
| Amberlyst-15 | Heterogeneous (Resin) | Higher activity than CH₃SO₃H; consistent ortho/para C-alkylation ratio of ~2.[4][5] | Mixture of O- and C-alkylated products | [4][5] |
| Methanesulfonic Acid | Homogeneous | Ether rearrangement to alkylphenols is observed; variable ortho/para ratio (3 to 5).[4][5] | Mixture of O- and C-alkylated products | [4][5] |
| Zeolites (H-Beta, ZSM-5) | Heterogeneous | Performance depends on pore size and acid site nature.[5] | Mixture of O- and C-alkylated products | [5] |
| BF₃·(H₂O)₂ | Homogeneous | Rearrangement of the ether to alkylphenols is significant.[4][5] | Mixture of O- and C-alkylated products | [4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 259 °C (lit.); 127-128 °C / 15 mmHg (lit.) | [7] |
| Density | 1.078 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.525 (lit.) | [7] |
| CAS Number | 2206-38-4 | [7] |
Safety Information
-
Hazards: this compound is a flammable liquid.[7] It can cause skin and eye irritation, and irritation to the respiratory system upon inhalation.[6][7]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Keep away from heat, sparks, and open flames.
-
Catalysts: Acid catalysts are corrosive and should be handled with extreme care. Consult the specific Safety Data Sheet (SDS) for each catalyst used.
References
- 1. Buy this compound | 2206-38-4 [smolecule.com]
- 2. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. iris.unive.it [iris.unive.it]
- 5. This compound | 2206-38-4 | Benchchem [benchchem.com]
- 6. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound 95 2206-38-4 [sigmaaldrich.com]
Application Notes and Protocols for Cyclohexyl Phenyl Ether as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl phenyl ether (CPE) is a high-boiling point, thermally stable, and versatile solvent with a growing range of applications in organic synthesis and materials science. Its unique combination of a non-polar cyclohexyl group and a polar phenyl ether moiety provides a desirable balance of solubility for a variety of organic compounds. With a boiling point of approximately 261°C, CPE is an excellent choice for reactions requiring elevated temperatures, allowing for faster reaction rates and enabling the use of less reactive substrates.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a high-boiling point solvent in key organic transformations.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a mild aromatic odor.[2] Its key physical and chemical properties are summarized in the table below, alongside those of other common high-boiling point solvents for comparison.
| Property | This compound | Diphenyl Ether | Dioxane | Toluene |
| CAS Number | 2206-38-4[2] | 101-84-8 | 123-91-1 | 108-88-3 |
| Molecular Formula | C₁₂H₁₆O[2] | C₁₂H₁₀O | C₄H₈O₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 176.25 | 170.21 | 88.11 | 92.14 |
| Boiling Point (°C) | 261[1] | 259 | 101 | 111 |
| Melting Point (°C) | N/A | 26.8 | 11.8 | -95 |
| Density (g/mL at 25°C) | 1.078 | 1.073 | 1.034 | 0.867 |
| Solubility in Water | Low[2] | Insoluble | Miscible | Insoluble |
Applications in Organic Synthesis
Due to its high boiling point and ability to dissolve a wide range of organic substrates, this compound is a suitable solvent for various palladium-catalyzed cross-coupling reactions that often require elevated temperatures to proceed efficiently. Below are detailed protocols for its application in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3][4][5] The use of a high-boiling point solvent like this compound can be advantageous, particularly for less reactive aryl chlorides or hindered substrates.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
This compound (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Add this compound (5 mL) to the flask via syringe.
-
Equip the flask with a condenser and place it in a preheated oil bath.
-
Heat the reaction mixture to 120-150°C with vigorous stirring. The optimal temperature may vary depending on the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Logical Relationship: Key Steps in Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Cyclohexyl Phenyl Ether as a Heat Transfer Fluid in Chemical Reactors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl phenyl ether (CPE) is a high-boiling point, aromatic ether that presents as a viable candidate for a heat transfer fluid in laboratory and pilot-plant scale chemical reactors.[1][2] Its chemical structure, consisting of a stable phenyl group and a cyclohexyl group linked by an ether bond, provides a unique combination of thermal stability and fluidity.[2] These application notes provide a comprehensive overview of its properties, performance characteristics, and essential protocols for its evaluation and safe use in a research and development setting. Synthetic heat transfer fluids are often chosen for their superior thermal stability and longer lifespan compared to traditional mineral oils.[3][4]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristically aromatic odor.[2] Its key physical and chemical properties are summarized in Table 1. A notable characteristic is its high boiling point, which allows for liquid-phase heating at temperatures exceeding those achievable with common solvents, without the need for high-pressure systems.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 260.8 - 261 °C (at 760 mmHg) | [1][5] |
| Density | 1.078 g/mL (at 25 °C) | [1] |
| Flash Point | 98.9 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.525 | |
| Vapor Pressure | 0.0195 mmHg (at 25 °C) | [5] |
| Water Solubility | Limited / Low | [1][2] |
Performance as a Heat Transfer Fluid
The suitability of a heat transfer fluid is determined by its thermal stability, operating temperature range, and compatibility with system materials.[4][6]
Thermal Stability and Operating Range
This compound's high boiling point suggests its utility for applications requiring temperatures up to approximately 250°C in open systems and potentially higher in closed, inerted systems. While specific data on its long-term thermal decomposition is limited, aromatic ethers are generally noted for their thermal stability.[7] However, like all organic fluids, it will undergo thermal cracking at excessive temperatures, which can lead to the formation of lower-boiling volatiles (reducing the flash point) and higher-boiling residues (increasing viscosity).[8] It is critical to determine the maximum film temperature and bulk operating temperature for any specific reactor setup through controlled testing.
Comparison with Other Heat Transfer Fluids
CPE offers a distinct property profile compared to other common heat transfer fluids. Its density is notably higher than linear alkyl phenyl ethers and even surpasses that of diphenyl ether.[1] This, combined with its viscosity, will influence pumping requirements and heat transfer coefficients.
Table 2: Comparative Properties of Phenyl Ether Derivatives
| Fluid | Boiling Point (°C) | Density (g/mL) | Key Feature |
| This compound | 260.8 | 1.078 | High density, compact structure |
| Diphenyl Ether | ~259 | 1.073 | Common component in eutectic mixtures |
| Butyl Phenyl Ether | 196 | 0.870 | Lower boiling point |
| Propyl Phenyl Ether | 189.9 | 0.929 | Lower boiling point |
| Source: Data compiled from Smolecule[1] |
Experimental Protocols
The following protocols outline key experiments to validate the suitability and performance of this compound for a specific chemical reactor system.
Protocol 1: Thermal Stability Assessment
This protocol is designed to evaluate the fluid's resistance to thermal degradation under simulated operating conditions.
Objective: To determine the rate of thermal degradation of CPE by measuring changes in its physical properties after prolonged heating.
Methodology:
-
Sample Preparation: Place 100 mL of fresh this compound into a glass-lined, stirred pressure vessel equipped with temperature and pressure sensors.
-
Inerting: Purge the vessel with dry nitrogen or argon for 15 minutes to remove oxygen, which can accelerate degradation. Pressurize the vessel to 1.5 bar with the inert gas.
-
Heating: Heat the fluid to the maximum desired operating temperature (e.g., 250°C) and maintain this temperature for a defined period (e.g., 96 hours). Ensure continuous stirring.
-
Sampling: At regular intervals (e.g., 0, 24, 48, 72, 96 hours), cool the vessel, and safely extract a 5 mL aliquot for analysis.
-
Analysis: Analyze each sample for the following:
-
Viscosity: Measure kinematic viscosity at 40°C using a capillary viscometer (ASTM D445).[8] An increase indicates polymerization or residue formation.
-
Flash Point: Determine the closed-cup flash point (ASTM D93).[8] A significant decrease indicates the formation of volatile decomposition products.
-
Appearance: Visually inspect for color change or sediment formation.
-
Gas Chromatography (GC): Analyze the sample to identify and quantify degradation products.
-
Data Presentation: Tabulate the viscosity, flash point, and concentration of key degradation products as a function of time.
Protocol 2: Material Compatibility Test
This protocol assesses the corrosive effect of hot CPE on common reactor materials.
Objective: To quantify the compatibility of CPE with materials such as 316L stainless steel, Hastelloy C, and borosilicate glass.
Methodology:
-
Coupon Preparation: Obtain pre-weighed and dimensioned coupons of the materials to be tested. Clean them with acetone, rinse with deionized water, and dry completely. Record the initial weight to four decimal places.
-
Immersion: Place one of each coupon type into a glass vessel containing 200 mL of this compound. Ensure the coupons are fully submerged and not in contact with each other.
-
Heating: Place the vessel under an inert nitrogen atmosphere and heat to the maximum operating temperature. Maintain this temperature for an extended period (e.g., 30 days).
-
Evaluation:
-
After the test period, cool the system. Remove the coupons.
-
Visually inspect the coupons for any signs of pitting, discoloration, or etching.
-
Clean the coupons according to standard procedures to remove any fluid residue, dry them, and re-weigh.
-
Calculate the corrosion rate in mils per year (mpy).
-
Data Presentation: Create a table summarizing the weight loss, calculated corrosion rate, and visual observations for each material tested.
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and chemical logic.
Caption: Experimental workflow for evaluating a new heat transfer fluid.
Caption: A simplified potential thermal degradation pathway for CPE.
Safety and Handling
Proper safety precautions are mandatory when working with this compound in a laboratory or industrial setting.[2]
6.1 Hazard Summary
-
Flammability: CPE is a combustible liquid. Keep away from open flames, sparks, and hot surfaces.
-
Health Hazards: May cause skin and serious eye irritation.[2] Inhalation of vapors should be avoided.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If vapors are expected to be high, use an appropriate respirator.
-
6.2 Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[9]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into drains.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]
Table 3: General Material Compatibility Guidance
| Material Class | Compatibility | Notes |
| Metals | ||
| Stainless Steel (304, 316L) | A - Excellent | Generally the preferred material for construction. |
| Hastelloy, Inconel | A - Excellent | Suitable for high-temperature and corrosive conditions. |
| Carbon Steel | B - Good | May be suitable, but susceptible to corrosion over time. |
| Aluminum, Copper | D - Not Recommended | Can be attacked, especially at high temperatures. |
| Plastics & Elastomers | ||
| PTFE, PFA | A - Excellent | Excellent chemical resistance across the operating range. |
| Polypropylene, Polyethylene | C - Fair to Poor | May soften or swell at elevated temperatures. |
| Buna-N, Neoprene | D - Not Recommended | Likely to swell, soften, or degrade. |
| FKM (Viton®) | B - Good | Often suitable, but testing at operating temperature is required. |
| Other | ||
| Borosilicate Glass | A - Excellent | Excellent compatibility; ideal for lab-scale reactors. |
| Ratings are general; specific testing under operating conditions is essential.[11] |
References
- 1. Buy this compound | 2206-38-4 [smolecule.com]
- 2. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]
- 3. You are being redirected... [schultzchem.com]
- 4. Heat transfer fluids | Heat transfer fluids comparison [globalhtf.com]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. datapdf.com [datapdf.com]
- 8. kelid1.ir [kelid1.ir]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. graco.com [graco.com]
Applications of Cyclohexyl Phenyl Ether in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyl phenyl ether is a versatile chemical intermediate and solvent with notable applications in organic synthesis. Its unique structure, combining a bulky aliphatic cyclohexane (B81311) ring with an aromatic phenyl group via an ether linkage, imparts specific reactivity and physical properties that are leveraged in various synthetic transformations. These notes detail key applications, including its role as a precursor in the synthesis of valuable cyclohexylphenols, its behavior in rearrangement and cleavage reactions, and its use in modern catalytic processes.
Synthesis of Cyclohexylphenols via Acid-Catalyzed Alkylation
This compound can be an intermediate or a co-product in the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403), leading to the formation of ortho- and para-cyclohexylphenols. These products are valuable intermediates in the manufacturing of dyes, resins, and pharmaceuticals.[1][2] The reaction proceeds via electrophilic aromatic substitution, where the cyclohexyl cation, formed from cyclohexene or cyclohexanol under acidic conditions, attacks the electron-rich phenol ring. O-alkylation to form this compound can occur concurrently with C-alkylation.
Quantitative Data for Acid-Catalyzed Alkylation of Phenol
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol:Alkene Molar Ratio | Reaction Time (h) | Conversion (%) | Selectivity (o/p ratio) | Reference |
| Amberlyst 15 | Cyclohexene | 85 | 1:1 | - | - | 4.2 | [3] |
| Methanesulfonic acid | Cyclohexene | 85 | 1:1 | - | - | 4.5 | [3] |
| 20% DTP/K-10 clay | Cyclohexene | 60 | - | - | High | Favors O-alkylation | [4] |
| 94% Sulfuric Acid | Cyclohexene | 100 | 8:1 | 3 | 78.3 (yield) | - | [5] |
| 94% Sulfuric Acid | Cyclohexene | 140 | 6:1 | 3 | 80.0 (yield) | - | [5] |
Experimental Protocol: Acid-Catalyzed Alkylation of Phenol with Cyclohexene
This protocol describes a typical laboratory-scale acid-catalyzed alkylation of phenol with cyclohexene.[3]
Materials:
-
Phenol (10 mmol, 0.94 g)
-
Cyclohexene (10 mmol, 0.82 g)
-
Amberlyst 15 (400 mg)
-
1,2-dichloroethane (10 mL)
-
Methylcyclohexane (B89554) (internal standard, 5 mmol)
-
Stirred glass reactor
-
Thermostatted circulation bath
-
Gas chromatograph (GC) and GC-Mass Spectrometer (GC-MS)
Procedure:
-
To a stirred glass reactor thermostatted at 85 °C, add 10 mL of 1,2-dichloroethane.
-
Add phenol (10 mmol), cyclohexene (10 mmol), methylcyclohexane (5 mmol), and Amberlyst 15 (400 mg).
-
Stir the reaction mixture at a constant temperature.
-
Monitor the reaction progress by withdrawing small aliquots at different time intervals.
-
Analyze the samples by GC and GC-MS to determine the conversion of reactants and the selectivity towards cyclohexylphenols and this compound.
-
Upon completion, filter the catalyst from the reaction mixture.
-
The solvent can be removed under reduced pressure, and the products can be purified by column chromatography.
Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a classical and versatile method for preparing ethers. In the context of this compound, this reaction involves the nucleophilic substitution of a halide by a phenoxide ion. For a successful SN2 reaction, a primary alkyl halide is preferred. Therefore, the reaction between sodium phenoxide and a cyclohexyl halide is a viable route, although elimination reactions can be a competing pathway with secondary halides.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a general procedure for Williamson ether synthesis.[6][7]
Materials:
-
Phenol (10 mmol, 0.94 g)
-
Sodium hydroxide (B78521) (12 mmol, 0.48 g)
-
Cyclohexyl bromide (10 mmol, 1.63 g)
-
Dimethylformamide (DMF, 20 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve phenol (10 mmol) in 20 mL of DMF.
-
Carefully add sodium hydroxide (12 mmol) to the solution to form sodium phenoxide.
-
Attach a reflux condenser and heat the mixture gently for 15 minutes.
-
Add cyclohexyl bromide (10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Palladium-Catalyzed C-O Bond Cleavage
This compound can undergo palladium-catalyzed C-O bond cleavage, a reaction significant for the conversion of biomass-derived compounds into valuable chemicals. This process, often referred to as hydrogenolysis or reductive hydrolysis, can selectively cleave the aryl C-O bond.
Quantitative Data for Palladium-Catalyzed Reductive Hydrolysis
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Time (min) | Conversion (%) | Selectivity to Reductive Hydrolysis (%) | Reference |
| This compound | 0.2 wt% Pd/C | 190 | 40 | 540 | ~100 | 87 | [8] |
Experimental Protocol: Palladium-Catalyzed Reductive Hydrolysis
This protocol is based on a published procedure for the reductive hydrolysis of this compound.[8]
Materials:
-
This compound (0.18 g, 1 mmol)
-
0.2 wt% Palladium on carbon (Pd/C) (30.0 mg)
-
Deionized water (80 mL)
-
High-pressure reactor with stirring
-
Hydrogen gas (H₂)
Procedure:
-
Charge a high-pressure reactor with this compound (0.18 g), 0.2 wt% Pd/C (30.0 mg), and deionized water (80 mL).
-
Seal the reactor and purge with H₂ gas.
-
Pressurize the reactor to 40 bar with H₂.
-
Heat the reactor to 190 °C with vigorous stirring (e.g., 700 rpm).
-
Maintain the reaction conditions for up to 540 minutes, with periodic sampling to monitor conversion and product distribution by GC-MS.
-
After the reaction, cool the reactor to room temperature and carefully vent the H₂ gas.
-
Filter the catalyst from the reaction mixture.
-
The aqueous solution can be extracted with an organic solvent (e.g., diethyl ether) to isolate the products for analysis and purification.
Fries Rearrangement of Aryl Ethers
The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone catalyzed by a Lewis acid.[9][10] While this compound itself is not a phenolic ester, this section provides a representative protocol for the Fries rearrangement of a similar aryl ester, phenyl acetate (B1210297), which illustrates the general principles that could be applied to a suitably functionalized this compound derivative. The reaction is ortho- and para-selective, with the product ratio influenced by reaction conditions.[1][9]
Experimental Protocol: Fries Rearrangement of Phenyl Acetate
This protocol describes a general laboratory procedure for the Fries rearrangement.[10]
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (B124822) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous aluminum chloride.
-
Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.
-
Add phenyl acetate (1 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or heated depending on the desired product (low temperature favors the para product, while high temperature favors the ortho product).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice-water bath and slowly quench by adding 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of o- and p-hydroxyacetophenone can be purified by column chromatography.
Acidic Cleavage of this compound
Ethers can be cleaved by strong acids, typically HBr or HI.[11][12] In the case of alkyl aryl ethers like this compound, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl group. The aromatic C-O bond is generally not cleaved due to the high energy of the phenyl cation. Thus, the cleavage of this compound with HBr is expected to yield phenol and cyclohexyl bromide.
Experimental Protocol: Acidic Cleavage with HBr
This is a general procedure for the acidic cleavage of an ether.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Acetic acid (optional, as a co-solvent)
-
Reflux condenser, heating mantle
Procedure:
-
Place this compound in a round-bottom flask.
-
Add an excess of 48% aqueous hydrobromic acid. Acetic acid can be used as a co-solvent to improve solubility.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a dilute solution of sodium bisulfite (to remove any bromine) and then with water.
-
Dry the organic layer over a drying agent, filter, and remove the solvent to obtain the crude products, which can then be purified.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. iris.unive.it [iris.unive.it]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. pnnl.gov [pnnl.gov]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols for the Alkylation of Phenol with Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenol (B47542) with cyclohexene (B86901) is a significant reaction in organic synthesis, yielding valuable intermediates for various industries, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] The primary products of this acid-catalyzed reaction are cyclohexyl phenyl ether (an O-alkylation product) and ortho- and para-cyclohexylphenols (C-alkylation products).[1][2] The selectivity towards either O-alkylation or C-alkylation is a critical aspect of this synthesis and is highly dependent on the choice of catalyst and reaction conditions.[2][4] This document provides detailed experimental procedures, data summaries, and a workflow diagram to guide researchers in performing and optimizing this reaction.
Reaction Scheme
The alkylation of phenol with cyclohexene proceeds via an electrophilic attack of the cyclohexyl cation on the phenol molecule. The reaction can occur at the hydroxyl group (O-alkylation) or at the aromatic ring (C-alkylation), primarily at the ortho and para positions.
Caption: General reaction scheme for the acid-catalyzed alkylation of phenol with cyclohexene.
Data Presentation
The following tables summarize quantitative data from various studies on the alkylation of phenol with cyclohexene, showcasing the influence of different catalysts and reaction conditions on conversion and product selectivity.
Table 1: Comparison of Various Catalysts for Phenol Alkylation with Cyclohexene
| Catalyst | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Selectivity to 2-Cyclohexylphenol (%) | Selectivity to 4-Cyclohexylphenol (%) | Selectivity to this compound (%) | Reference |
| Amberlyst-15 | 85 | 4 | 95.3 | 55.2 | 28.9 | 10.1 | [1] |
| Methanesulfonic acid | 85 | 20 | 80.5 | 60.1 | 15.0 | 2.4 | [1] |
| AlCl₃ | 15 | 0.9 | 45.0 | 65.0 | 14.5 | 18.0 | [1] |
| 20% DTP/K-10 Clay | 60 | - | High | - | - | High | [2][4] |
| Zeolite HY | 200 | - | 88.6 | - | Predominant | - | [5][6] |
| 12-Tungstosilicic acid on hydrous zirconia | - | - | High | High | - | - | [3] |
DTP = Dodecatungstophosphoric acid
Experimental Protocols
This section provides a generalized protocol for the liquid-phase alkylation of phenol with cyclohexene. Specific parameters may be adjusted based on the chosen catalyst and desired product selectivity.
Materials and Equipment
-
Reactants: Phenol (reagent grade), Cyclohexene (reagent grade)
-
Catalyst: e.g., Amberlyst-15, Zeolite Y, or 12-tungstosilicic acid supported on a solid carrier[1][5][7]
-
Solvent (optional): 1,2-dichloroethane (B1671644) or benzene[1]
-
Apparatus: Three-necked round-bottom flask, reflux condenser, magnetic stirrer with hot plate, thermometer, nitrogen inlet, and sampling syringe.
-
Analytical Instruments: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column, Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification.
Experimental Procedure
Caption: A comprehensive workflow for the alkylation of phenol with cyclohexene.
Step-by-Step Protocol:
-
Catalyst Preparation: If using a solid catalyst like a zeolite or supported acid, ensure it is activated prior to use. This typically involves heating under vacuum or in a stream of inert gas to remove adsorbed water.
-
Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen).
-
Charging the Reactor: To the flask, add phenol and the chosen solvent (if any). Begin stirring and allow the phenol to dissolve completely. Subsequently, add the pre-weighed catalyst.
-
Initiating the Reaction: Heat the mixture to the desired reaction temperature (e.g., 85 °C for Amberlyst-15 or 140-220 °C for zeolites).[1][5][6] Once the temperature has stabilized, add cyclohexene dropwise or in one portion.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be recovered by filtration. The filtrate, containing the products, can then be subjected to further purification.
-
Product Isolation and Purification: The solvent (if used) can be removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by techniques such as distillation or column chromatography.
-
Product Analysis and Characterization: The composition of the product mixture, including the conversion of phenol and the selectivity for different products, is determined by GC analysis. The identity of the products should be confirmed by GC-MS and can be further characterized by spectroscopic methods like NMR and IR.
Safety Precautions
-
Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Cyclohexene is flammable. Avoid open flames and ensure proper ventilation.
-
The catalysts, especially strong acids, should be handled with care.
-
Always perform reactions in a properly functioning fume hood.
By following these protocols and considering the provided data, researchers can effectively conduct and optimize the alkylation of phenol with cyclohexene for their specific applications.
References
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Reaction of Catalytic Cycloalkylation of Phenol with Cyclohexene | Scientific.Net [scientific.net]
Application Notes and Protocols: Cyclohexyl Phenyl Ether in Chemical Synthesis and as a Structural Motif in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl phenyl ether (CPE) is an organic compound notable for its high boiling point and utility as a solvent in various chemical syntheses.[1][2] While not a common monomer in polymerization reactions, the constituent cyclohexyl and phenyl ether moieties are important structural components in a range of high-performance polymers. The incorporation of bulky, non-polar cyclohexyl groups can enhance solubility, modify thermal properties, and lower the dielectric constant of polymers. This document provides an overview of the synthesis and properties of this compound, its application as a solvent, and contextual information on the role of its structural components in polymer science.
Properties of this compound
This compound is a colorless to pale yellow liquid with a pleasant aromatic odor.[2] Its physical and chemical properties make it a suitable high-boiling point solvent for organic reactions.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 2206-38-4 | [4] |
| Molecular Formula | C₁₂H₁₆O | [4] |
| Molecular Weight | 176.25 g/mol | [5] |
| Boiling Point | 260.8 °C at 760 mmHg | [1][4] |
| 127-128 °C at 15 mmHg | [5] | |
| Density | 1.078 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.525 | [4][5] |
| Flash Point | 98.9 °C | [4] |
| Solubility | Low in water, soluble in organic solvents. | [1][2] |
| Vapor Pressure | 0.0195 mmHg at 25 °C | [4] |
Synthesis of this compound
One common method for the synthesis of this compound is through a Williamson ether synthesis, involving the reaction of a phenoxide with a cyclohexyl halide. An alternative is the acid-catalyzed condensation of phenol (B47542) and cyclohexanol.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol describes the synthesis of this compound from phenol and cyclohexyl bromide.
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Cyclohexyl bromide
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 eq) in anhydrous ethanol. To this solution, add phenol (1.0 eq) and stir until the phenol has completely reacted to form sodium phenoxide.
-
Reaction with Cyclohexyl Bromide: Add cyclohexyl bromide (1.0 eq) to the flask. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Figure 1. Synthetic workflow for this compound via Williamson Ether Synthesis.
Application as a High-Boiling Point Solvent
Due to its thermal stability and high boiling point, this compound can be used as a solvent for organic reactions that require elevated temperatures.[1][3] Its moderate polarity and ability to dissolve a range of organic compounds make it a suitable medium for various transformations.[1]
Role of Cyclohexyl and Phenyl Ether Moieties in Polymer Chemistry
While this compound is not typically used as a direct monomer, the incorporation of cyclohexyl and phenyl ether groups into polymer backbones is a strategy to tailor material properties.
-
Cyclohexyl Groups: The introduction of bulky, non-planar cyclohexyl groups into a polymer chain can disrupt chain packing, leading to increased solubility and a lower dielectric constant. These characteristics are desirable in materials for high-frequency communication and large-scale integrated circuits.
-
Aryl Ether Linkages: The ether linkage in the main chain of poly(aryl ether)s provides a degree of flexibility, which can improve processability. These linkages are also generally thermally and oxidatively stable.
Contextual Example: Synthesis of a Poly(aryl ether ketone) with Cyclohexyl Groups
The following is a conceptual workflow illustrating how cyclohexyl groups can be incorporated into a polymer backbone, based on the synthesis of a poly(aryl ether ketone) resin. This example does not use this compound directly but demonstrates the principle of incorporating the cyclohexyl moiety.
Monomers:
-
1,4-di(4-fluorobenzoyl) cyclohexane (B81311) (DFBCH) - provides the cyclohexyl group.
-
9,9-Bis(4-hydroxyphenyl) fluorene (B118485) (BHPF) - a bisphenol.
-
1,4-bis(4-fluorobenzoyl) benzene (B151609) (BFBB) - an aromatic diketone.
Polymerization: The polymerization is typically a nucleophilic aromatic substitution reaction where the bisphenoxide displaces the activated fluorine atoms on the diketone monomers in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), in the presence of a weak base like potassium carbonate (K₂CO₃) to facilitate the formation of the phenoxide.
Figure 2. Conceptual workflow for the synthesis of a poly(aryl ether ketone) containing cyclohexyl groups.
Conclusion
This compound is a valuable high-boiling point solvent for organic synthesis. While it does not find significant direct application as a monomer or additive in polymer chemistry, the structural motifs it contains—the cyclohexyl and phenyl ether groups—are important for designing advanced polymers with tailored thermal, mechanical, and dielectric properties. The synthesis and properties of this compound itself provide a basis for understanding the chemical behavior of these functional groups.
References
Application Notes and Protocols: Cyclohexyl Phenyl Ether as a High-Temperature Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl phenyl ether (CPE) is a high-boiling point, thermally stable, and relatively inert aromatic ether that presents itself as a viable reaction medium for a variety of high-temperature organic syntheses. Its unique combination of a bulky cyclohexyl group and a phenyl ring provides a moderately polar environment, making it suitable for a range of reactions that require elevated temperatures to proceed at an appreciable rate. With a boiling point of approximately 261 °C, CPE offers a wide operational temperature window, allowing for reactions that are sluggish or do not occur at lower temperatures.[1] This document provides detailed application notes and protocols for the use of this compound in key high-temperature reactions, supported by experimental data and safety considerations.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective and safe use as a high-temperature reaction solvent.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [2] |
| Molecular Weight | 176.26 g/mol | |
| Boiling Point | 261 °C (at 760 mmHg) | [1] |
| Density | 1.078 g/mL at 25 °C | [1] |
| Solubility | Low solubility in water; soluble in organic solvents.[2] | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pleasant, aromatic | [2] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is a combustible liquid and may cause skin and eye irritation.[2] Inhalation of vapors should be avoided.[2] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood, especially when heating the solvent to high temperatures.
Applications in High-Temperature Reactions
Due to its high boiling point and stability, this compound is a suitable solvent for various high-temperature organic transformations. While specific literature examples detailing its use are not abundant, its properties suggest its applicability in reactions that traditionally employ high-boiling aromatic or polar aprotic solvents. Below are generalized protocols for key high-temperature reactions where this compound can be considered as a reaction medium.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that typically requires high temperatures (often in excess of 210 °C) and polar, high-boiling solvents to facilitate the formation of carbon-heteroatom bonds, most notably in the synthesis of diaryl ethers.[3] Given its high boiling point, this compound can serve as an alternative to traditionally used solvents like N-methylpyrrolidone (NMP) or nitrobenzene.[3]
Logical Workflow for Ullmann Condensation:
References
Application Notes and Protocols for the Laboratory Preparation of Cyclohexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of cyclohexyl phenyl ether. The primary method detailed is the Williamson ether synthesis, a robust and well-established method for the preparation of unsymmetrical ethers. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. Adherence to all institutional and governmental safety guidelines is mandatory.
Introduction
This compound is an alkyl aryl ether with applications in various fields of chemical synthesis, including as an intermediate in the production of pharmaceuticals, fragrances, and other specialty chemicals. Its synthesis is a common example of the Williamson ether synthesis, which proceeds via an S_N2 reaction between a phenoxide ion and an alkyl halide. This method is favored for its versatility and generally good yields.
Principle of the Method: Williamson Ether Synthesis
The Williamson ether synthesis involves two main steps:
-
Deprotonation of Phenol (B47542): A strong base is used to deprotonate the hydroxyl group of phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a cyclohexyl halide (e.g., cyclohexyl bromide) and displacing the halide to form the ether linkage.
The overall reaction is as follows:
C₆H₅OH + Base → C₆H₅O⁻Na⁺ (or other salt) C₆H₅O⁻Na⁺ + C₆H₁₁Br → C₆H₅OC₆H₁₁ + NaBr
Experimental Protocol: Williamson Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and available reagents.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Phenol | C₆H₅OH | 94.11 | 9.41 g | 0.10 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 4.40 g | 0.11 |
| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | 17.94 g (13.0 mL) | 0.11 |
| Ethanol (B145695) (95%) | C₂H₅OH | 46.07 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
Step 1: Preparation of Sodium Phenoxide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 9.41 g (0.10 mol) of phenol in 100 mL of 95% ethanol.
-
In a separate beaker, carefully prepare a solution of 4.40 g (0.11 mol) of sodium hydroxide in a minimal amount of water and allow it to cool to room temperature.
-
Slowly add the sodium hydroxide solution to the ethanolic phenol solution with continuous stirring. The formation of sodium phenoxide may result in a slight warming of the mixture.
Step 2: Reaction with Cyclohexyl Bromide
-
Gently heat the sodium phenoxide solution to a reflux using a heating mantle.
-
Once refluxing, add 17.94 g (13.0 mL, 0.11 mol) of cyclohexyl bromide dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of 5% aqueous sodium hydroxide solution (to remove any unreacted phenol) and then with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
Step 4: Purification
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 127-128 °C at 15 mmHg.
Expected Yield:
Yields for this reaction can vary, but laboratory syntheses of ethers via the Williamson method typically achieve yields in the range of 50-95%.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O | |
| Molar Mass | 176.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 127-128 °C at 15 mmHg | |
| Density | 1.078 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.525 |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling any chemical.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the Williamson ether synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexyl Phenyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl phenyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a cyclohexyl halide by a phenoxide ion.[1][2] Another method is the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403).[3][4]
Q2: My Williamson ether synthesis of this compound has a low yield. What are the common causes?
A2: Low yields in this synthesis can be attributed to several factors:
-
Incomplete deprotonation of phenol: The base used may not be strong enough to fully convert phenol to the more nucleophilic phenoxide ion.[5]
-
Competing elimination reaction: The cyclohexyl halide, being a secondary halide, is prone to E2 elimination to form cyclohexene, especially in the presence of a strong base.[2][6]
-
C-alkylation: The phenoxide ion is an ambident nucleophile and can react at the aromatic ring instead of the oxygen atom, leading to C-alkylated byproducts.[6][7]
-
Suboptimal reaction conditions: Inappropriate solvent choice, temperature, or reaction time can favor side reactions or result in an incomplete reaction.[2][5][8]
Q3: How can I minimize the formation of cyclohexene as a byproduct?
A3: To minimize the competing E2 elimination reaction that forms cyclohexene, consider the following:
-
Choice of leaving group: Use a good leaving group on the cyclohexane (B81311) ring that is less prone to elimination.
-
Reaction temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Base strength: While a strong base is needed to deprotonate phenol, an excessively strong or sterically hindered base can promote elimination.
Q4: What is C-alkylation and how can it be controlled?
A4: C-alkylation is a side reaction where the phenoxide ion reacts through its aromatic ring (at the ortho and para positions) with the cyclohexyl electrophile, instead of through the oxygen atom (O-alkylation). The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor the desired O-alkylation.[5][7]
Q5: Can I use cyclohexanol directly with phenol to synthesize this compound?
A5: Yes, direct etherification of cyclohexanol and phenol is possible under acidic conditions.[3][4] However, a significant side reaction to consider is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene and dicyclohexyl ether.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete deprotonation of phenol. | Use a stronger base to ensure complete formation of the phenoxide ion. Suitable bases include sodium hydride (NaH) or potassium carbonate (K2CO3).[5] Ensure anhydrous conditions if using a moisture-sensitive base like NaH.[5] |
| Reaction conditions are not optimal. | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide ion.[5][6] Ensure the reaction temperature and time are appropriate, which may require optimization.[2] | |
| Presence of significant amount of cyclohexene byproduct | E2 elimination is outcompeting the SN2 reaction. | Use a less sterically hindered base. Lower the reaction temperature. Consider using a cyclohexyl tosylate or another good leaving group that may favor substitution. |
| Isolation of C-alkylated phenols | Reaction conditions favor C-alkylation. | Change the solvent to a polar aprotic solvent like DMF or acetonitrile (B52724) to favor O-alkylation.[5] |
| Formation of dicyclohexyl ether | This is a common byproduct when using cyclohexanol and an acid catalyst. | This side reaction occurs via the dehydration of cyclohexanol.[10] To avoid this, use the Williamson ether synthesis method with a cyclohexyl halide and phenoxide. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
1. Preparation of Sodium Phenoxide:
- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
- Slowly add one equivalent of a strong base, such as sodium hydride (NaH). The reaction will generate hydrogen gas, so proper ventilation is crucial.[12]
- Stir the mixture at room temperature until the gas evolution ceases, indicating the complete formation of sodium phenoxide.
2. Ether Synthesis:
- To the solution of sodium phenoxide, add one equivalent of cyclohexyl bromide (or another suitable cyclohexyl halide).
- Heat the reaction mixture to a temperature typically between 50-100°C.[2] The optimal temperature and reaction time should be determined by monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
- Monitor the reaction until the starting materials are consumed.
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
- Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure this compound.
Visualizations
Caption: Competing reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 2206-38-4 [smolecule.com]
- 4. This compound | 2206-38-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 12. quora.com [quora.com]
How to minimize byproduct formation in Williamson ether synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Williamson ether synthesis?
A1: The two most prevalent byproducts are alkenes and C-alkylated products.[1]
-
Alkene Formation: This occurs via a competing E2 elimination reaction, which is a significant issue when using secondary or tertiary alkyl halides, or sterically hindered primary alkyl halides.[1][2][3] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[4][5]
-
C-Alkylation: This is a common byproduct when using phenoxide nucleophiles.[1][6] Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired).[1][2]
Q2: How can I minimize the formation of alkene byproducts from E2 elimination?
A2: Minimizing the competing E2 elimination reaction is crucial for a high yield of the desired ether. The most effective strategies involve careful selection of substrates and optimization of reaction conditions.[7]
-
Choose the Right Substrates: The structure of the alkyl halide is the most critical factor.[3][5]
-
Always use a primary alkyl halide or methyl halide if possible, as they are least prone to elimination.[1][3][8]
-
Avoid tertiary alkyl halides, which almost exclusively yield elimination products.[3][5][6]
-
Secondary alkyl halides often result in a mixture of substitution and elimination products.[1][3]
-
When planning the synthesis of an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route that involves the less sterically hindered alkyl halide.[7][9][10] For example, to synthesize tert-butyl methyl ether, reacting sodium tert-butoxide with methyl iodide is far superior to reacting sodium methoxide (B1231860) with tert-butyl chloride.[7]
-
-
Optimize Reaction Conditions:
-
Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[1][7] While typical temperatures range from 50-100 °C, consider running the reaction at a lower temperature for a longer duration if elimination is a problem.[1][7][8]
-
Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol to form the alkoxide.[1][7]
-
Alkoxide Steric Hindrance: While the alkyl halide should be unhindered, using a sterically hindered or bulky alkoxide can sometimes favor elimination.[5][11]
-
Q3: I'm using a phenol (B47542) and observing C-alkylation byproducts. How can I improve the selectivity for O-alkylation?
A3: The choice of solvent is the most critical factor in controlling the regioselectivity of phenoxide alkylation.[1]
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) are highly recommended.[1][6][7] These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion "naked" and more nucleophilic, which favors O-alkylation.[7] In contrast, protic solvents like ethanol (B145695) or methanol (B129727) can lead to significant amounts of C-alkylation through hydrogen bonding.[1]
Q4: My reaction is very slow or is not going to completion. What can I do to improve the reaction rate and yield?
A4: Several factors can contribute to a sluggish or incomplete reaction.[8]
-
Incomplete Deprotonation: Ensure the base is strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for generating the highly reactive alkoxide.[1][7][12]
-
Poor Solvent Choice: Protic and apolar solvents can slow the reaction rate by solvating the alkoxide nucleophile, reducing its reactivity.[8] Switching to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can significantly enhance the reaction rate.[1][7][8]
-
Insufficient Reaction Time/Temperature: Some Williamson ether syntheses require reflux for several hours (1-8 hours) to reach completion.[2][8] You can monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal time.[1] While increasing the temperature can speed up the reaction, be mindful that it can also promote the E2 elimination byproduct.[7]
-
Phase-Transfer Catalysis: For reactions with solubility issues (e.g., an aqueous solution of the alkoxide and an organic solution of the alkyl halide), a phase-transfer catalyst (PTC) can be highly effective.[2] Catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) facilitate the transfer of the alkoxide anion into the organic phase, accelerating the reaction.[7][13]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the Williamson ether synthesis.
Logical Troubleshooting Workflow
If you are experiencing low yields or significant byproduct formation, use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Data Presentation
Quantitative data is essential for understanding the impact of different parameters on byproduct formation.
Table 1: Effect of Alkyl Halide Structure on SN2/E2 Product Ratio
This table illustrates the well-established trend of increasing elimination with greater steric hindrance of the alkyl halide.[1] The reaction shown is between sodium ethoxide and various brominated alkanes.
| Alkyl Halide | Alkoxide | Temperature (°C) | % Ether (SN2 Product) | % Alkene (E2 Byproduct) |
| 1-bromopropane | Sodium ethoxide | 55 | ~90% | ~10% |
| 2-bromopropane | Sodium ethoxide | 55 | ~20% | ~80% |
| 2-bromo-2-methylpropane | Sodium ethoxide | 55 | <5% | >95% |
Table 2: Influence of Solvent on the Regioselectivity of Phenoxide Alkylation
This data, adapted from a study on the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, demonstrates the significant impact of the solvent on the ratio of O-alkylation to C-alkylation.[1]
| Solvent | Temperature (K) | % O-Alkylated Product | % C-Alkylated Byproduct |
| Acetonitrile | 298 | 97% | 3% |
| Methanol | 298 | 72% | 28% |
Key Reaction Pathways & Workflows
Visualizing the competing reactions and experimental processes can aid in designing better experiments.
Competing SN2 and E2 Pathways
The Williamson ether synthesis is a competition between the desired SN2 pathway (ether formation) and the undesired E2 pathway (alkene formation).
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
General Experimental Workflow for Optimization
This workflow provides a structured approach to optimizing the reaction conditions for a novel synthesis.
Caption: A structured workflow for optimizing a Williamson ether synthesis.
Experimental Protocols
General Experimental Protocol for Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[1] Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
1. Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[1][8] b. Cool the solution in an ice bath (0 °C). c. Slowly and carefully add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.1 eq.) in portions. Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases, indicating complete formation of the alkoxide.[1]
2. Ether Formation: a. Add the primary alkyl halide (1.0-1.2 eq.) to the alkoxide solution dropwise at room temperature.[8] b. Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or GC-MS.[1][8] c. Continue heating until the starting material is consumed (typically 1-8 hours).[8]
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water to destroy any excess sodium hydride.[1][8] c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1][8] d. Wash the combined organic layers with water and then with brine.[1][8] e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1][8] f. Purify the crude product by flash column chromatography or distillation to isolate the desired ether.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. teachthemechanism.com [teachthemechanism.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude Cyclohexyl Phenyl Ether
Welcome to the technical support center for the purification of crude Cyclohexyl Phenyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. For the Williamson ether synthesis (from phenol (B47542) and a cyclohexyl halide) or acid-catalyzed alkylation (from phenol and cyclohexene), you can expect:
-
Unreacted Starting Materials: Phenol, cyclohexanol, or cyclohexene.
-
Side Products: ortho- and para-cyclohexylphenols (from rearrangement), dicyclohexyl ether, and diphenyl ether.[1]
-
Solvent Residues: Solvents used during the reaction or workup (e.g., toluene, acetone, diethyl ether).
-
Catalyst Residues: Acid or base catalysts used in the synthesis.[2]
Q2: My crude product is a pale-yellow liquid. What causes this color?
A2: A yellowish tint is often due to trace impurities or degradation products formed during synthesis.[3] Phenolic impurities, in particular, can oxidize to form colored species. Further purification is typically required to obtain a colorless liquid.[4]
Q3: What are the primary purification techniques for this compound?
A3: The most effective purification techniques for this compound, which is a high-boiling liquid, are:
-
Aqueous Wash / Acid-Base Extraction: To remove water-soluble impurities, residual acids or bases, and unreacted phenol.[5]
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities and compounds with significantly different boiling points.[5]
-
Column Chromatography: Useful for separating impurities with similar boiling points or polarities.[4][6]
Q4: What are the key physical properties to consider during purification?
A4: Understanding the physical properties of this compound and potential impurities is crucial for selecting the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | 176.25 | ~259 - 261 (atm)[7][8] 127-128 (15 mmHg)[8] | ~1.078 (at 25°C)[8] | Soluble in organic solvents, low in water.[3] |
| Phenol | 94.11 | 181.7 | 1.07 | Sparingly soluble in water, soluble in NaOH(aq). |
| Cyclohexanol | 100.16 | 161.1 | 0.962 | Sparingly soluble in water. |
| Diphenyl Ether | 170.21 | 259 | 1.073 | Insoluble in water. |
| 2-Cyclohexylphenol | 176.26 | ~285 | ~1.07 | Insoluble in water. |
| 4-Cyclohexylphenol | 176.26 | 329 | ~1.13 | Insoluble in water. |
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification process.
Problem 1: The organic layer is still colored after an aqueous wash.
-
Possible Cause: The color may be from non-acidic, organic impurities that are not removed by a simple water or brine wash. Phenolic impurities might not have been fully extracted.
-
Solution: Perform an extraction with a dilute aqueous base solution, such as 5% sodium hydroxide (B78521) (NaOH), to remove acidic impurities like residual phenol. Follow this with a water wash to remove any remaining NaOH, and then a brine wash to help break any emulsions and dry the organic layer.[5]
Problem 2: Distillation results in a low yield or poor separation.
-
Possible Cause 1: The boiling points of the product and a major impurity (e.g., diphenyl ether) are very close.[7]
-
Solution 1: Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) under vacuum to enhance separation efficiency. Collect narrow boiling fractions and analyze their purity by GC or TLC.
-
Possible Cause 2: The distillation pressure is not low enough, causing the product to require a very high temperature, which can lead to decomposition.
-
Solution 2: Ensure your vacuum system can achieve a stable, low pressure (e.g., <15 mmHg). A lower pressure will reduce the boiling point and minimize the risk of thermal degradation.[8]
Problem 3: Column chromatography provides poor separation of the product from an impurity.
-
Possible Cause: The solvent system (eluent) is not optimized for the separation.
-
Solution:
-
Optimize with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems. For a relatively non-polar compound like this compound, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding small amounts of ethyl acetate (B1210297) or dichloromethane.[6]
-
Adjust the Gradient: If using gradient elution, ensure the polarity increase is slow and gradual to allow for the separation of closely eluting compounds.
-
Check Column Packing: Ensure the silica (B1680970) gel column is packed uniformly without cracks or channels, which can lead to poor separation.[4]
-
Problem 4: The final product contains water.
-
Possible Cause: Incomplete drying of the organic layer before the final purification step.
-
Solution: Always dry the organic solution over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) after aqueous washes and before solvent removal or distillation. Filter off the drying agent completely.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Wash
This protocol is designed to remove acidic impurities (like phenol) and residual catalysts from the crude product mixture.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (use approximately 3-4 times the volume of the crude product).
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash (to remove phenol): Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this step.
-
Water Wash: Add an equal volume of deionized water to the organic layer in the funnel. Shake and vent as before. Drain the aqueous layer to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break up any emulsions. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the washed crude product, which can then be further purified by distillation or chromatography.
Protocol 2: Purification by Vacuum Distillation
This method is suitable as a final purification step to separate this compound from non-volatile or less volatile impurities.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the washed and dried crude product into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Close the system and slowly apply vacuum using a vacuum pump.
-
Heating: Once a stable, low pressure is achieved (e.g., 10-15 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the still head. Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
Product Collection: Collect the main fraction that distills at a constant temperature. For this compound, this should be around 127-128°C at 15 mmHg.[8]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the flask. Release the vacuum before turning off the cooling water.
Protocol 3: Purification by Column Chromatography
This protocol is effective for removing impurities with polarities similar to the product.
-
Eluent Selection: Using TLC, determine an optimal solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and moving to 99:1 or 98:2 hexane/ethyl acetate). The target Rf value for the product should be around 0.3-0.4.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial non-polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle into a uniform bed, draining excess solvent until it is just above the silica surface.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting the eluate in fractions. Gradually increase the eluent polarity if necessary, based on TLC analysis of the starting material.[6]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. iris.unive.it [iris.unive.it]
- 2. This compound | 2206-38-4 | Benchchem [benchchem.com]
- 3. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 2206-38-4 [smolecule.com]
- 8. 环己基苯醚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for high yield of Cyclohexyl phenyl ether
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of cyclohexyl phenyl ether for high yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete Deprotonation: The phenoxide or cyclohexoxide nucleophile is not being efficiently generated. | - Base Selection: For Williamson ether synthesis, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol. Weaker bases like NaOH or KOH can also be effective, particularly with phase-transfer catalysis. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Any moisture will consume the strong base and hydrolyze the alkyl halide. |
| 2. Competing Elimination Reaction (E2): The alkoxide is acting as a base, promoting the elimination of the cyclohexyl halide to form cyclohexene, a common side reaction with secondary halides. | - Choice of Reactants: In a Williamson synthesis, it is preferable to use sodium phenoxide and a cyclohexyl halide (or tosylate) rather than sodium cyclohexoxide and a phenyl halide, as SN2 reactions on sp2-hybridized carbons are disfavored. - Temperature Control: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination pathway. A typical range for Williamson ether synthesis is 50-100 °C. | |
| 3. Inactive Catalyst (Ullmann/Buchwald-Hartwig): The copper or palladium catalyst is not active. | - Catalyst Quality: Use high-purity, recently purchased catalysts. For Ullmann reactions, copper(I) salts like CuI or CuBr are generally more effective than copper(II) salts. - Ligand Selection: For Buchwald-Hartwig reactions, the choice of phosphine (B1218219) ligand is critical. Screen different ligands to find the optimal one for your specific substrate combination. | |
| 4. Poor Solubility of Reactants: The reactants are not sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. | - Solvent Choice: For Williamson synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective as they solvate the cation, leaving the alkoxide nucleophile more reactive. For Ullmann reactions, high-boiling polar solvents like DMF or N-methylpyrrolidone (NMP) are traditionally used. | |
| Presence of Significant Side Products | 1. C-Alkylation: The cyclohexyl group attaches to the phenyl ring instead of the oxygen atom, forming cyclohexylphenols. This is a common side reaction when using phenoxides. | - Reaction Conditions: O-alkylation is generally kinetically favored. Running the reaction at lower temperatures can increase the selectivity for the desired ether product. The formation of this compound is also reversible, while C-alkylation is often irreversible.[1] - Base and Solvent: The choice of base and solvent can influence the O/C alkylation ratio. Experiment with different combinations to optimize for O-alkylation. |
| 2. Dicyclohexyl Ether Formation: Reaction of cyclohexoxide with a cyclohexyl halide. | - Stoichiometry: Use a slight excess of the phenol (B47542) starting material to minimize the self-condensation of the cyclohexyl reactant. | |
| 3. Homocoupling (Ullmann/Buchwald-Hartwig): Formation of biphenyl (B1667301) or dicyclohexyl from the starting materials. | - Ligand and Temperature Control: Proper ligand selection and temperature optimization can minimize homocoupling side reactions in palladium-catalyzed couplings. | |
| Reaction Stalls or is Sluggish | 1. Insufficient Mixing: In heterogeneous reactions (e.g., using a solid base or catalyst), poor mixing can limit the reaction rate. | - Vigorous Stirring: Ensure efficient stirring to maximize the contact between reactants in different phases. |
| 2. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. | - Purification of Reagents: Use purified reagents and solvents to avoid catalyst deactivation. | |
| 3. Phase-Transfer Catalyst Inefficiency: The phase-transfer catalyst (PTC) is not effectively transporting the nucleophile to the organic phase. | - PTC Selection and Concentration: Screen different PTCs (e.g., quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide) and optimize their concentration (typically 1-5 mol%). | |
| Product is Difficult to Purify | 1. Co-eluting Impurities: Side products have similar polarities to the desired this compound. | - Chromatography Optimization: Develop an optimized gradient elution method for column chromatography. Test different solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), hexane/dichloromethane) to achieve better separation. |
| 2. Residual Starting Materials: The reaction did not go to completion. | - Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion before workup. - Workup Procedure: An appropriate aqueous workup can help remove unreacted ionic starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The Williamson ether synthesis is a widely used and generally reliable method. This involves the reaction of sodium phenoxide with a cyclohexyl halide (e.g., cyclohexyl bromide). To favor the desired SN2 reaction and minimize the competing E2 elimination, it is crucial to use a good leaving group on the cyclohexane (B81311) ring and carefully control the reaction temperature. The use of phase-transfer catalysis can significantly improve the yield and allow for milder reaction conditions.
Q2: How can I favor O-alkylation over C-alkylation when using phenol as a starting material?
A2: The competition between O-alkylation (ether formation) and C-alkylation (formation of cyclohexylphenols) is a key challenge. O-alkylation is the kinetically favored product, meaning it forms faster.[1] Therefore, running the reaction at lower temperatures and for shorter times (while ensuring reasonable conversion) can increase the selectivity for this compound. The choice of solvent and counter-ion can also influence the selectivity.
Q3: What are the advantages of using a phase-transfer catalyst (PTC) in the synthesis of this compound?
A3: A PTC, such as tetrabutylammonium bromide (TBAB), can offer several advantages:
-
Increased Reaction Rate: The PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the cyclohexyl halide is dissolved, thereby increasing the reaction rate.
-
Milder Reaction Conditions: The use of a PTC can allow the reaction to be carried out at lower temperatures, which can help to minimize side reactions like elimination.
-
Use of Less Expensive Bases: PTCs can enable the use of less expensive and easier-to-handle bases like sodium hydroxide (B78521) or potassium carbonate instead of more hazardous reagents like sodium hydride.
Q4: I am considering an Ullmann condensation. What are the key parameters to optimize for a high yield of this compound?
A4: For an Ullmann condensation between phenol and a cyclohexyl halide, the key parameters to optimize are:
-
Catalyst: Copper(I) salts, such as CuI, are typically more effective than Cu(II) salts. The catalyst loading should be optimized, usually in the range of 5-10 mol%.
-
Ligand: The addition of a ligand, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can significantly improve the reaction rate and yield.
-
Base: A strong base is required to deprotonate the phenol. Cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) are often effective.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine (B92270) are commonly used.
-
Temperature: Ullmann reactions typically require high temperatures, often in the range of 100-200 °C.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and get a preliminary assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any volatile side products by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling patterns will be characteristic of this compound. For example, in the 1H NMR spectrum, you would expect to see signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-O-C ether stretch.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of key reaction parameters on the yield of this compound based on established principles of ether synthesis. Note: The yield ranges are illustrative and can vary based on the specific substrate purity, scale, and experimental setup.
Table 1: Williamson Ether Synthesis Optimization
| Parameter | Variation | Expected Yield Range (%) | Notes |
| Base | NaOH | 40-60 | Weaker base, may require higher temperatures or longer reaction times. |
| KOH | 50-70 | Similar to NaOH, but can be more effective in some cases. | |
| NaH | 70-90 | Strong, non-nucleophilic base that drives the reaction to completion. Requires anhydrous conditions. | |
| K2CO3 (with PTC) | 60-80 | A milder, easier to handle base, effective with a phase-transfer catalyst. | |
| Solvent | Toluene (B28343) | 50-70 | Non-polar solvent, often used with phase-transfer catalysis. |
| Acetonitrile | 60-80 | Polar aprotic solvent, generally gives good results. | |
| DMF | 75-95 | High-boiling polar aprotic solvent, often leads to higher yields but can be difficult to remove. | |
| DMSO | 70-90 | Another high-boiling polar aprotic solvent that can promote high yields. | |
| Temperature | 50 °C | 50-70 | Lower temperature minimizes elimination but may result in slower reaction rates. |
| 80 °C | 70-90 | A good balance between reaction rate and minimizing side reactions for many systems. | |
| 110 °C | 60-80 | Higher temperatures can increase the rate of elimination, potentially lowering the yield. | |
| Phase-Transfer Catalyst (PTC) | None | 30-50 | Reaction is often slow and inefficient without a PTC. |
| (e.g., TBAB) | 1 mol% | 60-75 | Catalytic amounts can significantly improve the yield. |
| 5 mol% | 75-85 | Optimal concentration is typically in the 1-5 mol% range. |
Table 2: Ullmann Condensation Optimization
| Parameter | Variation | Expected Yield Range (%) | Notes |
| Copper Catalyst | CuI (5 mol%) | 70-90 | A common and effective catalyst. |
| CuBr (5 mol%) | 65-85 | Also effective, reactivity can be substrate-dependent. | |
| CuO nanoparticles | 70-95 | Can offer high activity and easier separation. | |
| Ligand | None | 20-40 | Ligandless Ullmann reactions often require harsh conditions and give low yields. |
| 1,10-Phenanthroline | 60-80 | A classic and effective ligand for Ullmann couplings. | |
| N,N-Dimethylglycine | 70-90 | An inexpensive and effective amino acid-based ligand. | |
| Base | K2CO3 | 50-70 | A common and inexpensive base. |
| K3PO4 | 60-80 | Often gives good yields. | |
| Cs2CO3 | 70-95 | A highly effective but more expensive base. | |
| Temperature | 100 °C | 50-70 | May be too low for less reactive substrates. |
| 140 °C | 70-90 | A common temperature for Ullmann reactions. | |
| 180 °C | 60-85 | Higher temperatures can sometimes lead to decomposition. |
Experimental Protocols
High-Yield Synthesis of this compound via Phase-Transfer Catalysis (Adapted from Williamson Ether Synthesis)
This protocol is designed for a high-yield synthesis of this compound using a phase-transfer catalyst, which allows for the use of a solid base and milder conditions.
Materials:
-
Phenol
-
Cyclohexyl bromide
-
Potassium carbonate (K2CO3), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), finely powdered potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.05 equivalents).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a stirrable slurry. Begin vigorous stirring and then add cyclohexyl bromide (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain vigorous stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the phenol starting material on TLC), cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Expected Yield: 80-90%
Visualization of Experimental Workflow
Caption: Experimental workflow for the high-yield synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation in Acid-Catalyzed Cyclohexyl Phenyl Ether Synthesis
Welcome to the technical support center for catalyst deactivation in the acid-catalyzed synthesis of Cyclohexyl Phenyl Ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst performance and longevity in this specific etherification reaction.
Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and addressing common problems encountered during the synthesis of this compound using solid acid catalysts.
Issue 1: Gradual or Sudden Decrease in Reaction Yield and Selectivity
You observe that your reaction is no longer proceeding to completion, the yield of this compound has dropped, or the formation of byproducts like cyclohexyl phenols and dicyclohexyl phenols is increasing.[1]
Possible Causes:
-
Catalyst Fouling (Coking): Carbonaceous deposits, often called "coke" or "pitch," are physically blocking the active sites and pores of the catalyst.[2][3][4] This is a very common issue in hydrocarbon reactions over solid acids like zeolites.[2]
-
Catalyst Poisoning: Impurities in the phenol (B47542) or cyclohexanol/cyclohexene feedstock are strongly adsorbing to the catalyst's active sites, rendering them inactive.[5][6] Common poisons include water, sulfur, and nitrogen compounds.[5][7]
-
Active Site Leaching: For catalysts like sulfonic acid resins (e.g., Amberlyst-15) or supported acids, the active functional groups or species may be dissolving into the reaction medium, leading to a permanent loss of activity.[6][8]
-
Thermal Degradation (Sintering): Operating at excessively high temperatures can cause irreversible changes to the catalyst structure, such as the agglomeration of active particles, which reduces the active surface area.[4][6]
Troubleshooting Workflow:
References
- 1. iris.unive.it [iris.unive.it]
- 2. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 3. mdpi.com [mdpi.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
Preventing C-alkylation vs O-alkylation in phenol reactions
Welcome to the Technical Support Center for Phenol (B47542) Alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of C- vs. O-alkylation in phenol reactions.
Frequently Asked Questions (FAQs)
Q1: What are C-alkylation and O-alkylation in the context of phenol reactions?
A1: Phenols, when deprotonated to form phenoxides, become ambident nucleophiles. This means they have two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).[1][2]
-
O-alkylation occurs when the alkyl group attaches to the oxygen atom, forming an ether. This is generally the kinetically favored product.[3]
-
C-alkylation occurs when the alkyl group attaches to a carbon atom on the aromatic ring, forming a substituted phenol. This is often the thermodynamically more stable product.[4]
The phenoxide anion exists in resonance, with negative charge density on both the oxygen and the ring, which allows for these two modes of reactivity.[1]
Q2: I am getting a mixture of C- and O-alkylated products. How can I improve the selectivity for O-alkylation?
A2: Achieving high selectivity for O-alkylation often involves optimizing several reaction parameters to favor kinetic control. Key factors include:
-
Solvent Choice: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetone.[5] These solvents solvate the cation but not the phenoxide oxygen, leaving it exposed and more nucleophilic.[6]
-
Counterion: Use a base with a large, soft cation (e.g., Cesium Carbonate, Cs₂CO₃) to promote the dissociation of the phenoxide ion pair. The "freer" the phenoxide anion, the more likely it is to react at the oxygen atom, which has the highest negative charge density.[6]
-
Temperature: Lower reaction temperatures generally favor O-alkylation. Start with moderate temperatures (e.g., 60-80 °C) and adjust as needed.[5]
-
Alkylating Agent: Use an alkylating agent with a good leaving group (e.g., I > Br > Cl) to facilitate a rapid Sₙ2 reaction at the oxygen center.[5]
Q3: How can I selectively achieve C-alkylation of my phenol?
A3: To favor C-alkylation, conditions should be chosen to block the more reactive oxygen site and promote reaction at the aromatic ring. Consider the following adjustments:
-
Solvent Choice: Employ protic solvents like water or trifluoroethanol (TFE).[1] These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms of the ring more accessible for alkylation.[1]
-
Ion Pairing: The formation of tight ion pairs can also favor C-alkylation.[7]
-
Temperature: Higher reaction temperatures often favor the formation of the more thermodynamically stable C-alkylated product.[8][9]
-
Catalyst: Strong acid catalysts, such as zeolites or Amberlyst-15, can promote C-alkylation, particularly with olefins as alkylating agents.[3]
Q4: My phenol alkylation reaction shows low or no conversion. What are the common causes?
A4: Low conversion can stem from several issues. Here's a checklist to troubleshoot the problem:
-
Insufficient Base: For O-alkylation with alkyl halides, the base must be strong enough to deprotonate the phenol. Ensure you are using an adequate base (e.g., K₂CO₃, Cs₂CO₃, NaOH) and that it is finely powdered and dry.[5]
-
Catalyst Inactivity: If using a solid acid catalyst, it may be poisoned or coked. Regeneration may be required.[5]
-
Low Temperature: The reaction temperature may be too low for the specific substrates. While higher temperatures can cause side reactions, a careful increase may be necessary to initiate the reaction.[5]
-
Poor Reactant Quality: Ensure your phenol, alkylating agent, and solvent are pure and dry, as impurities can interfere with the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Selectivity (Mixture of O- and C-alkylation) | Solvent: The solvent may not be optimal for the desired outcome. | For O-alkylation: Switch to a polar aprotic solvent like DMF or DMSO.[5] For C-alkylation: Use a protic solvent like trifluoroethanol (TFE) or water.[1] |
| Temperature: The temperature may be favoring the undesired product. | For O-alkylation: Lower the reaction temperature. For C-alkylation: Increase the reaction temperature.[8] | |
| Counterion: The phenoxide may be too tightly associated with its counterion. | For O-alkylation: Use a base with a larger cation (e.g., switch from Na⁺ to K⁺ or Cs⁺) to increase dissociation. | |
| Low or No Conversion | Base: The base is not strong enough or is not sufficiently activated. | Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). Ensure the base is finely ground and anhydrous.[5] |
| Reaction Temperature: The activation energy barrier is not being overcome. | Gradually increase the reaction temperature while monitoring for side product formation.[5] | |
| Alkylating Agent: The alkylating agent is not reactive enough. | Switch to an alkylating agent with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide). | |
| Formation of Polyalkylated Products | Reactant Stoichiometry: The molar ratio of the alkylating agent to the phenol is too high. | Use a large excess of the phenol relative to the alkylating agent to increase the probability of mono-alkylation.[5] |
| Reaction Time: The reaction is running for too long, allowing for subsequent alkylations. | Monitor the reaction closely by TLC or GC and stop it once the desired mono-alkylated product is maximized.[5] |
Data Presentation
Table 1: Influence of Reaction Conditions on O- vs. C-Alkylation Selectivity
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO)[1] | Protic (e.g., Water, TFE)[1] | Protic solvents solvate the oxygen atom via H-bonding, hindering its nucleophilicity.[1] |
| Temperature | Lower Temperatures | Higher Temperatures[8] | C-alkylation is often thermodynamically favored, which is achieved at higher temperatures. |
| Counterion | Dissociated Ions (Large Cations like Cs⁺) | Tight Ion Pairs (Smaller Cations like Li⁺, Na⁺) | Dissociated phenoxide is more reactive at the oxygen site. Ion pairing can block the oxygen. |
| Catalysis | Base-catalyzed (e.g., K₂CO₃)[5] | Acid-catalyzed (e.g., Zeolites) | Base deprotonates phenol for Sₙ2 attack. Acids can protonate the ether, leading to rearrangement.[3] |
Experimental Protocols
Protocol 1: Selective O-Alkylation of Phenol
This protocol provides a general method for the O-alkylation of a phenol using an alkyl halide and potassium carbonate in DMF.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), finely ground potassium carbonate (K₂CO₃, 2.0 eq.), and DMF to create a ~0.5 M solution.[5]
-
Addition of Alkylating Agent: Stir the suspension and add the alkyl halide (1.2 eq.) dropwise at room temperature.[5]
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the DMF under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate. Wash the solution with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The final product can be purified by column chromatography or crystallization.[5]
Protocol 2: Favoring C-Alkylation of a Naphthol Derivative
This protocol is based on the principle of using a protic solvent to favor C-alkylation, as demonstrated with 2-naphthol (B1666908).[1]
-
Preparation: In a suitable reaction vessel, dissolve the 2-naphthol (1.0 eq.) and a base (e.g., sodium hydroxide, 1.1 eq.) in a protic solvent such as 2,2,2-trifluoroethanol (B45653) (TFE).
-
Addition of Alkylating Agent: Add benzyl (B1604629) bromide (1.1 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of the C-alkylated product.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate. Purify the crude product via column chromatography to isolate the C-alkylated isomer from any O-alkylated byproduct.
Visualizations
Caption: Competing pathways for O- vs. C-alkylation of phenols.
Caption: Troubleshooting workflow for poor alkylation selectivity.
Caption: Key factors influencing C- vs. O-alkylation selectivity.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scite.ai [scite.ai]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Cyclohexyl Phenyl Ether Preparation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields encountered during the synthesis of cyclohexyl phenyl ether. The following guides and FAQs address common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing this compound?
There are several established methods for synthesizing this compound:
-
Williamson Ether Synthesis : This is a widely used method involving the reaction of an alkali phenoxide with a cyclohexyl halide. Typically, sodium phenoxide is reacted with cyclohexyl bromide or iodide in a nucleophilic substitution (SN2) reaction.[1][2] Under optimized conditions, this method can achieve yields from 60-85%.[3]
-
Alkylation of Phenol (B47542) : This method uses phenol and cyclohexene (B86901) in the presence of an acid catalyst.[3][4]
-
Direct Etherification : This involves the direct reaction between cyclohexanol (B46403) and phenol under specific catalytic conditions.[3]
Q2: My primary issue is a low yield when using the Williamson ether synthesis. What is the most likely cause?
The most common cause of low yields in the Williamson synthesis of this compound is a competing elimination reaction (E2).[5] This occurs because cyclohexyl halides are secondary halides. The phenoxide ion, in addition to being a good nucleophile for the desired SN2 reaction, is also a strong base. It can abstract a proton from the cyclohexyl ring, leading to the formation of cyclohexene as a byproduct instead of the desired ether.[1][2]
Q3: What are the major side reactions, and how can I minimize them?
Besides the primary E2 elimination, other side reactions can lower your yield.
-
E2 Elimination : This is the most significant side reaction, producing cyclohexene.
-
Minimization : Use a less hindered, more reactive primary alkyl halide if possible, although this is not an option for the cyclohexyl group itself. Control the temperature; lower temperatures favor the SN2 substitution reaction over the E2 elimination reaction.[3] The choice of solvent is also critical; polar aprotic solvents are preferred.[1]
-
-
C-Alkylation : The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).
-
Minimization : O-alkylation is generally favored kinetically. Ensuring the complete formation of the phenoxide ion with a strong base can help favor O-alkylation.[5]
-
-
Hydrolysis : If water is present in the reaction mixture, it can hydrolyze the cyclohexyl halide to form cyclohexanol.[5]
-
Minimization : Use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use.
-
Q4: How do I choose the right reactants for the Williamson synthesis of this compound?
The choice of reactants is critical for maximizing yield.
-
Route Selection : There are two theoretical routes for the Williamson synthesis: (1) sodium phenoxide + cyclohexyl halide or (2) sodium cyclohexoxide + phenyl halide. The second route is not viable because SN2 reactions do not occur on sp²-hybridized carbons like those in a phenyl halide.[6] Therefore, you must use sodium phenoxide and a cyclohexyl halide .
-
Leaving Group : The choice of halide on the cyclohexane (B81311) ring is important. The reactivity for the SN2 reaction is I > Br > Cl. Using cyclohexyl iodide will result in a faster reaction rate than cyclohexyl bromide or chloride, potentially improving the yield by outcompeting the E2 reaction.[1]
-
Base : To form the sodium phenoxide, a strong base is required. Sodium hydride (NaH) is an excellent choice as it deprotonates the phenol irreversibly.[6] Using an excess of a strong, finely powdered base like KOH or NaOH can also be effective.[5]
Q5: What are the optimal reaction conditions (solvent, temperature, base) to improve the yield?
Optimizing reaction conditions is key to suppressing the E2 side reaction.
-
Solvent : Polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are ideal.[7] They solvate the cation (e.g., Na⁺) but not the nucleophile (phenoxide), making the nucleophile more reactive and promoting the SN2 reaction.[1] Protic solvents like ethanol (B145695) can solvate the nucleophile, reducing its effectiveness.[7]
-
Temperature : The reaction should be run at moderate temperatures.[3] While higher temperatures increase the overall reaction rate, they disproportionately favor the elimination (E2) pathway. It is often beneficial to start the reaction at a lower temperature and gently heat it if necessary while monitoring progress.
-
Base : Use at least a stoichiometric equivalent of a strong base like NaH to ensure the complete conversion of phenol to the phenoxide ion. An excess of base (1.5-2.0 equivalents) can be beneficial.[5]
Q6: My TLC plate shows multiple spots after the reaction. What could they be?
If you observe multiple spots on your TLC plate, they likely correspond to:
-
Unreacted Starting Materials : Spots for phenol and the cyclohexyl halide.[8]
-
Desired Product : The this compound.
-
Side Products : The primary byproduct, cyclohexene, is very nonpolar and volatile. You may also see spots for C-alkylation products (cyclohexylphenols) or cyclohexanol if hydrolysis occurred.[5][8]
Troubleshooting Guide for Low Yields
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue. The accompanying diagram visually represents this process.
-
Verify Reactant Quality and Stoichiometry :
-
Purity : Ensure your phenol and cyclohexyl halide are pure. Impurities can introduce side reactions.[8]
-
Anhydrous Conditions : Confirm that your solvent is anhydrous and that all glassware was properly dried to prevent hydrolysis of the halide.[5]
-
Base Activity : If using a solid base like NaH, ensure it has not been deactivated by exposure to air/moisture.
-
Stoichiometry : Double-check your calculations. Ensure at least 1:1 stoichiometry between the phenoxide and the cyclohexyl halide.
-
-
Evaluate and Optimize Reaction Conditions :
-
Temperature Control : If you are running the reaction at a high temperature, try lowering it to favor the SN2 pathway.
-
Solvent Choice : If you are using a protic solvent (e.g., ethanol), switch to a polar aprotic solvent (e.g., DMF, DMSO).[7]
-
Base Selection : Ensure you are using a sufficiently strong base to completely deprotonate the phenol. Consider using NaH for complete conversion.[6]
-
-
Investigate and Minimize Side Reactions :
-
The primary side reaction is E2 elimination. All the steps mentioned above (reactant choice, temperature, solvent) are aimed at minimizing this.
-
Consider using a cyclohexyl substrate with a better leaving group (iodide instead of bromide) to accelerate the desired SN2 reaction.[1]
-
Data Presentation
The selection of reactants and conditions significantly impacts the competition between the desired SN2 reaction and the undesired E2 elimination, directly affecting the product yield.
| Parameter | Condition A (Optimal) | Condition B (Suboptimal) | Condition C (Poor) | Primary Outcome |
| Cyclohexyl Substrate | Cyclohexyl Iodide | Cyclohexyl Bromide | Cyclohexyl Bromide | I⁻ is a better leaving group than Br⁻, favoring SN2. |
| Solvent | DMF (Polar Aprotic) | DMF (Polar Aprotic) | Ethanol (Protic) | Aprotic solvents enhance nucleophilicity, favoring SN2. |
| Temperature | 40 °C | 80 °C | 80 °C | Lower temperatures favor SN2 over E2. |
| Expected Yield | High | Moderate | Low | Condition A provides the best combination to maximize the SN2/E2 ratio. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Cyclohexyl bromide (or iodide)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup : Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Phenoxide Formation : In the flask, add phenol (1.0 eq). Add anhydrous DMF to dissolve the phenol. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. The mineral oil from the NaH dispersion can be washed away with dry hexanes before use. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of sodium phenoxide.
-
Addition of Alkyl Halide : Dissolve cyclohexyl bromide (1.05 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the cyclohexyl bromide solution dropwise to the stirred phenoxide solution at room temperature.
-
Reaction : After the addition is complete, gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete (indicated by the consumption of the starting materials), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing : Combine the organic layers and wash them with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: SN2 Substitution vs. E2 Elimination pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 2206-38-4 [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Stability of Cyclohexyl phenyl ether under acidic conditions
Technical Support Center: Stability and Reactions of Cyclohexyl Phenyl Ether
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
A1: this compound exhibits moderate stability under standard conditions.[1] However, like most ethers, it is susceptible to cleavage when exposed to strong acids, particularly at elevated temperatures.[2][3] Ethers are generally unreactive towards dilute acids, but strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can break the carbon-oxygen bond.[4][5]
Q2: What are the expected products from the acid-catalyzed cleavage of this compound?
A2: The primary products of acid-catalyzed cleavage are phenol (B47542) and a derivative of the cyclohexyl group.[6][7] The identity of the cyclohexyl product depends on the specific reagents and conditions used:
-
With aqueous acids (like H₃O⁺) , the products are phenol and cyclohexanol.[7]
-
With strong hydrogen halides (HBr or HI) , the products are phenol and the corresponding cyclohexyl halide (cyclohexyl bromide or cyclohexyl iodide).[6][8] Phenol does not react further to form a phenyl halide because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic substitution.[3]
-
Under conditions promoting elimination , such as with trifluoroacetic acid or at high temperatures, phenol and cyclohexene (B86901) may be formed.[4][6] Rearrangement of the intermediate cyclohexyl carbocation can also lead to the formation of 1-methylcyclopentene.[9][10]
Q3: What is the mechanism for the acid-catalyzed cleavage of this compound?
A3: The cleavage of this compound by a strong acid proceeds through a nucleophilic substitution reaction.[4][5] The mechanism can have SN1, SN2, or E1 characteristics depending on the conditions.[2][6] Given that the cyclohexyl group is secondary, an SN1-like pathway is highly probable due to the ability to form a relatively stable secondary carbocation.
The key steps are:
-
Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[2][11]
-
Cleavage of the C-O Bond: The bond between the cyclohexyl carbon and the oxygen breaks. In an SN1 pathway, this forms a stable phenol molecule and a cyclohexyl carbocation intermediate.[4][6]
-
Nucleophilic Attack or Elimination:
Troubleshooting Guide
Q4: I am observing low or no conversion of my this compound. What could be wrong?
A4:
-
Insufficient Acid Strength: Ethers are generally unreactive, and their cleavage requires a strong acid.[4][5] Hydrochloric acid (HCl) is often ineffective.[13]
-
Low Reaction Temperature: The cleavage reaction often requires significant thermal energy to overcome the activation barrier.[2][3]
-
Solution: Increase the reaction temperature. Many ether cleavages are performed under reflux conditions.
-
Q5: My reaction is producing unexpected side products like cyclohexyl phenols or rearranged alkenes. Why is this happening and how can I minimize it?
A5:
-
Formation of Rearranged Products (e.g., 1-methylcyclopentene): This occurs when the intermediate cyclohexyl carbocation rearranges to a more stable carbocation before the final product is formed.[9] This is a characteristic of reactions proceeding via an SN1 or E1 mechanism.
-
Solution: This side reaction is difficult to prevent entirely. Altering the solvent or using a less coordinating acid might influence the product distribution, but rearrangement is an inherent possibility.
-
-
Formation of Ring-Alkylation Products (Cyclohexyl Phenols): The cyclohexyl carbocation generated during the reaction is an electrophile. It can attack the electron-rich phenol ring, leading to C-alkylation products.[10][14]
-
Solution: This is a competing Friedel-Crafts alkylation reaction. Running the reaction at a lower temperature may help to disfavor this subsequent reaction relative to the initial ether cleavage.
-
Data Presentation
Table 1: Summary of Products from this compound Cleavage
| Acid Reagent | Typical Conditions | Major Products | Potential Side Products | Predominant Mechanism |
| HBr (aq) | Reflux | Phenol, Cyclohexyl Bromide | Cyclohexene, Cyclohexyl Phenols | SN1 / E1 |
| HI (aq) | Reflux | Phenol, Cyclohexyl Iodide | Cyclohexene, Cyclohexyl Phenols | SN1 / E1 |
| H₂SO₄ / H₂O | Heat | Phenol, Cyclohexanol | Cyclohexene, Di-cyclohexyl ether | SN1 / E1 |
| CF₃COOH | 0 °C to RT | Phenol, Cyclohexene | 1-Methylcyclopentene | E1 |
Experimental Protocols
Protocol: Acid Cleavage of this compound with Hydrobromic Acid
This protocol describes a general procedure for the cleavage of this compound to yield phenol and cyclohexyl bromide.
Materials:
-
This compound
-
48% aqueous Hydrobromic Acid (HBr)
-
Glacial Acetic Acid (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and 48% aqueous HBr (3.0-5.0 eq). If the ether is not fully soluble, a co-solvent like glacial acetic acid can be added.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 120-125 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water.
-
Extraction: Extract the aqueous layer three times with an organic solvent like diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product mixture using silica gel column chromatography to separate phenol from cyclohexyl bromide and any unreacted starting material.
Analysis:
-
Confirm the identity and purity of the isolated products using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Caption: SN1/E1 mechanism for acid-catalyzed cleavage of this compound.
Caption: Troubleshooting workflow for this compound cleavage experiments.
References
- 1. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Question 1 Given the reaction sequence: \text{Ph-O-cyclohexyl} \xright.. [askfilo.com]
- 8. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. This compound | 2206-38-4 | Benchchem [benchchem.com]
- 10. Buy this compound | 2206-38-4 [smolecule.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
- 14. iris.unive.it [iris.unive.it]
Validation & Comparative
A Comparative Guide to Purity Assessment of Cyclohexyl Phenyl Ether: A Focus on GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of cyclohexyl phenyl ether. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines detailed experimental protocols and presents a comparative analysis to aid in the selection of the most suitable method for specific analytical needs.
Introduction to Purity Assessment of this compound
This compound is a significant organic compound utilized in various chemical syntheses. Its purity is a critical quality attribute that can influence reaction yields, byproduct formation, and the overall safety profile of subsequent products. Potential impurities in this compound can originate from the synthetic route, typically the acid-catalyzed alkylation of phenol (B47542) with cyclohexene, or from degradation. Common impurities may include unreacted starting materials such as phenol and cyclohexene, as well as byproducts from side reactions like C-alkylation, leading to the formation of 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol.[1][2][3]
Comparison of Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[4] However, a comprehensive purity assessment often benefits from the use of orthogonal techniques. This section compares GC-MS with High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer Titration.
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) | Karl Fischer Titration |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, with UV absorbance detection. | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of non-volatile or thermally labile impurities; routine purity analysis. | Absolute purity determination without the need for a specific reference standard of the analyte. | Specific determination of water content. |
| Selectivity | High, especially with mass spectrometric detection. | Good for separating structurally related compounds. | High, based on unique nuclear magnetic environments. | Highly specific for water. |
| Sensitivity | High (ng to pg level). | Moderate (µg to ng level). | Lower compared to chromatographic methods (mg level). | High for water (ppm level). |
| Quantitation | Relative (requires a reference standard). | Relative (requires a reference standard). | Absolute (primary method). | Absolute for water content. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. | High. |
| Key Advantages | Excellent for identifying unknown volatile impurities due to mass spectral libraries. | Robust and widely available. | Provides an absolute purity value and structural information. | The "gold standard" for water content determination.[5] |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds. | May not detect impurities that lack a UV chromophore. | Lower sensitivity; requires a certified internal standard for highest accuracy. | Only measures water content. |
Experimental Protocols
GC-MS Method for Purity Assessment of this compound
This protocol is designed for the identification and quantification of this compound and its potential volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to obtain a concentration of 10 mg/mL.
-
If an internal standard is used for quantification, add a known concentration of a suitable internal standard (e.g., diphenyl ether) to the sample solution.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound and any known impurities.
-
Peak identification is achieved by comparing the retention times and mass spectra with those of reference standards or by searching against a mass spectral library (e.g., NIST).
Alternative Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC system or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Application: Suitable for the quantification of the main component and non-volatile impurities. It is a robust method for routine quality control.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3) along with an accurately weighed certified internal standard of known purity (e.g., maleic anhydride).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Application: Provides an absolute purity value without the need for a specific reference standard of the analyte, making it a powerful tool for certifying reference materials.[7][8][9]
Karl Fischer Titration
-
Instrumentation: Metrohm 870 KF Titrino plus or equivalent.
-
Principle: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically.
-
Application: Specifically determines the water content in the sample, which is a critical parameter for many organic compounds.[5][10][11]
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: GC-MS analytical workflow for purity assessment.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. GC-MS serves as an invaluable tool for the identification and quantification of volatile and semi-volatile impurities, leveraging its high sensitivity and the structural information provided by mass spectrometry. For routine quality control and the analysis of less volatile impurities, HPLC-UV is a robust and reliable option. When an absolute purity value is required, particularly for the certification of reference materials, qNMR is the method of choice. Finally, Karl Fischer titration should be employed for the accurate determination of water content. By combining these orthogonal techniques, a complete and accurate impurity profile of this compound can be established, ensuring its suitability for its intended use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unive.it [iris.unive.it]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emerypharma.com [emerypharma.com]
- 10. hiranuma.com [hiranuma.com]
- 11. Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration [sigmaaldrich.com]
A Comparative Analysis of 1H and 13C NMR Spectra of Cyclohexyl Phenyl Ether and its Structural Analogs
In the realm of structural elucidation and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of cyclohexyl phenyl ether, alongside two structurally related phenyl ethers: anisole (B1667542) and tert-butyl phenyl ether. This comparison is intended for researchers, scientists, and drug development professionals to facilitate the identification and differentiation of these compounds based on their distinct spectral features.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of this compound, anisole, and tert-butyl phenyl ether exhibit characteristic signals that are directly correlated to their unique molecular structures. The chemical shifts (δ) and multiplicities of the proton signals provide valuable information about the electronic environment and neighboring protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Phenyl H (ortho) | 6.95 | Multiplet |
| Phenyl H (meta, para) | 7.28 | Multiplet | |
| Cyclohexyl H (CH-O) | 4.25 | Multiplet | |
| Cyclohexyl H (CH₂) | 1.20-2.00 | Multiplet | |
| Anisole | Phenyl H (ortho) | 6.88 | Doublet |
| Phenyl H (meta) | 7.24 | Triplet | |
| Phenyl H (para) | 6.92 | Triplet | |
| Methyl H (-OCH₃) | 3.79 | Singlet | |
| tert-Butyl Phenyl Ether | Phenyl H (ortho) | 7.05 | Doublet |
| Phenyl H (meta, para) | 7.29 | Multiplet | |
| tert-Butyl H (-C(CH₃)₃) | 1.35 | Singlet |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information regarding the carbon framework of the molecules. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached functional groups.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Phenyl C (ipso) | 158.0 |
| Phenyl C (ortho) | 116.5 | |
| Phenyl C (meta) | 129.5 | |
| Phenyl C (para) | 120.9 | |
| Cyclohexyl C (C-O) | 78.8 | |
| Cyclohexyl C (C2/C6) | 32.0 | |
| Cyclohexyl C (C3/C5) | 24.0 | |
| Cyclohexyl C (C4) | 26.0 | |
| Anisole | Phenyl C (ipso) | 159.8 |
| Phenyl C (ortho) | 114.1 | |
| Phenyl C (meta) | 129.6 | |
| Phenyl C (para) | 120.8 | |
| Methyl C (-OCH₃) | 54.9 | |
| tert-Butyl Phenyl Ether | Phenyl C (ipso) | 155.0 |
| Phenyl C (ortho) | 124.9 | |
| Phenyl C (meta) | 128.7 | |
| Phenyl C (para) | 121.2 | |
| tert-Butyl C (quaternary) | 78.2 | |
| tert-Butyl C (methyl) | 28.9 |
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of liquid organic compounds such as this compound and its analogs.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1][2]
-
Solvent Selection: A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used to dissolve the sample. The choice of solvent depends on the solubility of the analyte and should be free of proton signals that may interfere with the sample's spectrum.
-
Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.[1] This removes any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The spectra are typically recorded on a high-resolution NMR spectrometer, for instance, a Bruker DPX-300 operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C.[3][4]
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
¹³C NMR Acquisition Parameters: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width (e.g., 200-250 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Visualization of this compound Structure
The following diagram illustrates the molecular structure of this compound, which is the primary subject of this guide.
Caption: Molecular structure of this compound.
References
A Comparative Guide to the FTIR Spectroscopy of Cyclohexyl Phenyl Ether and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Cyclohexyl Phenyl Ether Identification via Fourier-Transform Infrared Spectroscopy
In the realm of chemical analysis and quality control, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the identification and characterization of molecular structures. This guide provides a comprehensive comparison of the FTIR spectroscopic signature of this compound against structurally similar alternatives, namely Dicyclohexyl ether, Diphenyl ether, and Anisole. By presenting key spectral data, detailed experimental protocols, and visual aids, this document serves as a practical resource for the unambiguous identification of this compound.
Distinguishing Features in the Infrared Spectrum
The infrared spectrum of a molecule is a unique fingerprint, arising from the vibrations of its constituent chemical bonds. For this compound, the key identifying features are associated with its ether linkage, the aromatic phenyl group, and the aliphatic cyclohexyl group. Phenyl alkyl ethers like this compound are characterized by two prominent C-O stretching bands.[1] The cyclohexyl group introduces strong C-H stretching absorptions typical of saturated hydrocarbons.[1]
A comparative analysis with related ether compounds reveals distinct spectral differences that allow for clear identification.
Quantitative Comparison of FTIR Absorption Peaks
The following table summarizes the key FTIR absorption peaks for this compound and its selected alternatives. These values are essential for distinguishing between these structurally related compounds.
| Compound | C-H (Aromatic) Stretch (cm⁻¹) | **C-H (Aliphatic) Stretch (cm⁻¹) ** | C=C (Aromatic) Stretch (cm⁻¹) | Asymmetric C-O-C Stretch (cm⁻¹) | Symmetric C-O-C Stretch (cm⁻¹) | C-H Out-of-Plane Bend (Aromatic) (cm⁻¹) |
| This compound | ~3060-3030 | ~2935, ~2855 | ~1600, ~1490 | ~1245 | ~1075, ~1030 | ~750, ~690 |
| Dicyclohexyl ether | N/A | ~2930, ~2850 | N/A | ~1130 | N/A | N/A |
| Diphenyl ether | ~3060-3040 | N/A | ~1580, ~1485 | ~1235 | N/A | ~750, ~690 |
| Anisole | ~3060-3000 | ~2950, ~2835 (O-CH₃) | ~1600, ~1495 | ~1245 | ~1040 | ~750, ~690 |
Note: The peak positions are approximate and can vary slightly based on the specific instrument and sampling conditions.
Experimental Protocol for FTIR Analysis of Liquid Samples
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Visualizing the Identification Process
To further clarify the logical workflow and the relationship between molecular structure and spectral features, the following diagrams are provided.
Caption: Workflow for the identification of this compound using FTIR spectroscopy.
Caption: Relationship between the structural components of this compound and its key FTIR absorption peaks.
References
A Comparative Guide to Analytical Methods for the Quantification of Cyclohexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of cyclohexyl phenyl ether. Detailed experimental protocols and performance characteristics are presented to assist in selecting the most suitable method for your specific research, quality control, or drug development needs.
Introduction
This compound is an aromatic ether with applications in chemical synthesis and as a high-boiling point solvent.[1][2] Accurate quantification is essential for process monitoring, quality assurance, and stability studies. Both HPLC and GC are powerful chromatographic techniques capable of analyzing such compounds, but they operate on different principles and offer distinct advantages.[3] This guide will compare a proposed HPLC method with a standard GC approach.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase.[4] It is particularly well-suited for non-volatile or thermally sensitive compounds.[5] For this compound, a reversed-phase method is optimal, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar liquid.
Experimental Protocol: HPLC-UV
This protocol is a standard starting point for the quantification of this compound.
1. Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[6]
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile and Water (60:40, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV-Vis Detector at 254 nm.[6]
-
Run Time: Approximately 10 minutes.[6]
2. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).[7]
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of standards ranging from 1 µg/mL to 100 µg/mL.[7]
-
Sample Preparation: Dissolve the sample matrix containing this compound in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[7]
HPLC Method Development Workflow
The following diagram illustrates the typical workflow for developing an HPLC method for quantification.
References
- 1. CAS 2206-38-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 2206-38-4 [smolecule.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Cyclohexyl Phenyl Ether and Diphenyl Ether as High-Temperature Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical synthesis, profoundly influencing reaction kinetics, product yields, and process safety. For high-temperature applications, both Cyclohexyl Phenyl Ether (CPE) and Diphenyl Ether (DPE) are often considered due to their thermal stability and high boiling points. This guide provides an objective comparison of their performance as solvents, supported by physicochemical data and examples of their application in relevant synthetic protocols.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physical and chemical properties of this compound and Diphenyl Ether is presented below. These properties are crucial in determining their suitability for specific high-temperature applications.
| Property | This compound | Diphenyl Ether | References |
| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₀O | |
| Molecular Weight | 176.25 g/mol | 170.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | Colorless crystalline solid or liquid | [1] |
| Melting Point | Not specified (liquid at room temp.) | 25-27 °C | |
| Boiling Point | ~261 °C | ~259 °C | [2] |
| Density | 1.078 g/mL at 25 °C | 1.073 g/mL at 25 °C | |
| Solubility in Water | Low/Insoluble | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in organic solvents | Soluble in alcohol, benzene, diethyl ether, glacial acetic acid | [1] |
| Flash Point | 98.9 °C | 115 °C |
Performance as High-Temperature Solvents
Both CPE and DPE are valued for their high thermal stability, making them suitable for reactions that require elevated temperatures, such as Ullmann condensations and Suzuki-Miyaura cross-coupling reactions.
This compound (CPE) , with its aliphatic cyclohexyl group, can offer different solvency characteristics compared to the fully aromatic DPE. While direct comparative studies on reaction yields and kinetics are limited, its utility in acid-catalyzed alkylation reactions has been investigated.[2] The slightly higher density of CPE may be a minor consideration in reactor design and phase separation.[2]
Diphenyl Ether (DPE) is a well-established high-temperature solvent and heat transfer fluid.[3] Its performance in polyester (B1180765) synthesis has been noted, achieving high molecular weight polymers.[4] DPE is a common choice for reactions like the Gould-Jacobs reaction for the synthesis of quinolones, which requires high temperatures for cyclization.[5]
The selection between CPE and DPE may depend on the specific solubility requirements of the reactants and catalyst, as well as the desired polarity of the reaction medium. The presence of the cyclohexyl group in CPE introduces a non-aromatic, more flexible component which could influence substrate and catalyst solubility.
Experimental Protocols
Below are representative experimental protocols for reactions where high-boiling point ether solvents like CPE or DPE are typically employed.
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic method for the formation of diaryl ethers, requiring high temperatures and a copper catalyst.[3]
Objective: To synthesize a diaryl ether from an aryl halide and a phenol (B47542).
Materials:
-
Aryl halide (e.g., 4-chloronitrobenzene)
-
Phenol
-
Potassium hydroxide (B78521)
-
Copper catalyst (e.g., copper powder or copper(I) salt)
-
High-boiling point ether solvent (Diphenyl Ether or this compound)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine the phenol and potassium hydroxide in the solvent.
-
Heat the mixture to dissolve the potassium hydroxide and form the potassium phenoxide.
-
Add the copper catalyst and the aryl halide to the reaction mixture.
-
Heat the mixture to a high temperature (typically 150-210 °C) and maintain for several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with an aqueous base solution to remove unreacted phenol, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. High-boiling point solvents can be advantageous for less reactive substrates.
Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling point ether solvent (Diphenyl Ether or this compound)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the high-boiling point ether solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (often 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel.
References
A Head-to-Head Comparison: Cyclohexyl Phenyl Ether vs. Terphenyls as High-Temperature Heat Transfer Fluids
For researchers, scientists, and drug development professionals, maintaining precise and stable temperature control in experimental and manufacturing processes is paramount. The choice of a heat transfer fluid is a critical decision that can significantly impact operational efficiency, safety, and the longevity of equipment. This guide provides an objective comparison of two classes of high-temperature synthetic heat transfer fluids: Cyclohexyl Phenyl Ether and Terphenyls.
This comparison delves into their key performance characteristics, supported by quantitative data, to assist in the selection of the optimal fluid for specific applications. While direct performance data for pure this compound as a commercialized heat transfer fluid is limited, this guide will utilize data from a closely related and commercially available fluid, a mixture of phenylcyclohexane (B48628) and bicyclohexyl (B1666981) (represented by Therminol® VP-3), to provide a functional comparison against a widely-used partially hydrogenated terphenyl fluid (represented by Therminol® 66).
Performance Data at a Glance
The following tables summarize the key physical and thermal properties of a representative this compound type fluid and a Terphenyl-based fluid. This allows for a direct comparison of their capabilities under various operating conditions.
General and Thermal Properties
| Property | This compound Type (Therminol® VP-3) | Partially Hydrogenated Terphenyls (Therminol® 66) |
| Composition | Phenylcyclohexane + Bicyclohexyl[1][2] | Modified Terphenyl |
| Recommended Max. Bulk Temperature | 330°C (625°F)[1][2] | 345°C (650°F) |
| Maximum Film Temperature | 360°C (675°F) | 375°C (705°F) |
| Normal Boiling Point | 243°C (469°F)[1][2] | 359°C (678°F) |
| Pour Point / Crystallization Point | 2.4°C (36°F) (Crystallization Point)[2] | -32°C (-25°F) (Pour Point) |
| Flash Point (COC, ASTM D92) | 104°C (219°F)[1] | 184°C (363°F) |
| Autoignition Temperature (ASTM E659) | 360°C (680°F) | 374°C (705°F) |
| Average Molecular Weight | 161 | 252 |
Fluid Dynamics and Heat Transfer Properties
| Property | This compound Type (Therminol® VP-3) | Partially Hydrogenated Terphenyls (Therminol® 66) |
| Kinematic Viscosity @ 40°C (cSt) | 2.04[3] | ~24 |
| Kinematic Viscosity @ 100°C (cSt) | ~0.8 | ~4.1 |
| Liquid Density @ 25°C ( kg/m ³) | 930 | ~1000 |
| Coefficient of Thermal Expansion @ 200°C (/°C) | 0.001204 | 0.000819 |
Experimental Protocols
The data presented in this guide is determined by standardized experimental methods to ensure accuracy and comparability.
Thermal Stability
The thermal stability of heat transfer fluids is a critical parameter that dictates their operational lifespan and the rate of degradation. The standard test method for this is ASTM D6743 - Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids .[4]
Methodology:
-
A sample of the unused heat transfer fluid is placed in a stainless steel test cell.
-
The cell is purged with an inert gas, typically nitrogen, to remove oxygen and is then sealed.
-
The sealed cell is heated in an oven at a specified high temperature for a predetermined period (e.g., 500 hours at 370°C).[5]
-
After the test period, the cell is cooled, and the contents are analyzed.
-
Analysis includes measuring the amount of gaseous decomposition products and quantifying the formation of "low boilers" (more volatile degradation products) and "high boilers" (less volatile, higher molecular weight products) using gas chromatography to simulate distillation.[4]
-
The degree of decomposition is reported as the total mass percentage of all decomposed products. A lower percentage indicates superior thermal stability.[5]
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a key factor in determining pumping power requirements and heat transfer efficiency. The standard method for determining kinematic viscosity is ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .
Methodology:
-
A calibrated glass capillary viscometer is selected based on the expected viscosity of the fluid.
-
The viscometer is filled with a precise volume of the fluid sample.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature (e.g., 40°C or 100°C).
-
The time it takes for the fluid to flow under gravity between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Heat Transfer Coefficient
The heat transfer coefficient (h) quantifies the intensity of heat transfer between the fluid and the walls of the heat exchanger. It is not an intrinsic property of the fluid alone but also depends on the flow conditions (e.g., velocity, turbulence) and the geometry of the system. It is often calculated from the Nusselt number (Nu), a dimensionless number that represents the ratio of convective to conductive heat transfer.
Methodology: The experimental determination of the heat transfer coefficient often involves a setup like a heated pipe through which the fluid flows.
-
The fluid is pumped through a pipe of known diameter and material at a controlled flow rate.
-
A known heat flux is applied to the outer surface of the pipe.
-
The temperatures of the fluid at the inlet and outlet, as well as the temperature of the pipe wall at various points, are measured.
-
The heat transfer coefficient is then calculated using the formula: h = q / (T_w - T_b) where:
-
h is the heat transfer coefficient (W/m²K)
-
q is the heat flux (W/m²)
-
T_w is the average wall temperature (K)
-
T_b is the bulk fluid temperature (K) The results are often correlated using dimensionless numbers like the Reynolds number (Re) and the Prandtl number (Pr) to develop generalized equations for heat transfer performance.
-
Comparative Analysis Logic
The selection of a heat transfer fluid is a multi-faceted decision process. The following diagram illustrates the logical flow for comparing this compound type fluids with Terphenyls.
References
A Comparative Guide to the Characterization of Impurities in Cyclohexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in Cyclohexyl Phenyl Ether (CPE). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and chemical intermediates. This document offers an objective evaluation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and performance data adapted from established methods for similar aromatic ether compounds.
Potential Impurities in this compound
Impurities in this compound can originate from various sources, including the synthetic route, degradation, or storage.[1][2] Understanding the potential impurities is the first step in developing robust analytical methods. Common synthesis pathways, such as the Williamson ether synthesis from phenol (B47542) and a cyclohexyl halide, or the hydrogenation of diphenyl ether, can lead to process-related impurities.
Common Potential Impurities:
-
Starting Materials: Unreacted phenol, cyclohexanol (B46403), or cyclohexyl halides.
-
By-products: Dicyclohexyl ether, diphenyl ether, and products from side-reactions like elimination (cyclohexene).
-
Degradation Products: Oxidation or hydrolysis of the ether linkage can occur under certain conditions, potentially forming cyclohexanol and phenol.[3][4]
The following diagram illustrates a potential synthesis pathway and the origin of related impurities.
References
Comparative study of catalysts for Cyclohexyl phenyl ether synthesis
A Comparative Guide to Catalysts for Cyclohexyl Phenyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a valuable intermediate in the fragrance, pharmaceutical, and specialty chemical industries, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering insights into their performance based on available experimental data. The selection of an appropriate catalyst is crucial for optimizing yield, selectivity, and process efficiency.
Catalyst Performance Comparison
The synthesis of this compound is primarily achieved through the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403). The choice of catalyst significantly influences the outcome, particularly the selectivity towards O-alkylation (ether formation) versus C-alkylation (cyclohexyl phenol formation). The following table summarizes the performance of different catalysts based on reported data.
| Catalyst System | Type | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | This compound Yield (%) | Selectivity to O-alkylation (%) | Key Findings & Limitations |
| Methanesulfonic Acid (CH₃SO₃H) | Homogeneous Acid | Phenol, Cyclohexene | 1,2-Dichloroethane | 85 | Variable | Moderate to High | Data not available | Variable | Least active among sulfonic acids; selectivity to ortho- and para-cyclohexylphenol is influenced by ether rearrangement. |
| Amberlyst 15 | Heterogeneous Acid (Sulfonic Resin) | Phenol, Cyclohexene | 1,2-Dichloroethane | 85 | Variable | High | Data not available | Moderate | Higher activity than homogeneous CH₃SO₃H; shows a constant ortho/para ratio for C-alkylation products.[1] |
| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | Phenol, Cyclohexene | 1,2-Dichloroethane | 85 | Variable | High | Data not available | Data not available | Faster reaction rates compared to protic acids.[1] |
| H-BEA Zeolite | Heterogeneous Acid (Zeolite) | Phenol, Cyclohexene/Cyclohexanol | Not specified | Not specified | Not specified | High | Data not available | Good | Offers advantages in selectivity and reaction conditions; mechanism involves carbocation formation within zeolite pores.[2] |
| Hierarchical ZSM-5 Zeolite | Heterogeneous Acid (Zeolite) | Phenol, Cyclohexene/Cyclohexanol | Not specified | Not specified | Not specified | High | Data not available | High | Shows exceptional performance in this compound synthesis.[2] |
| 20% DTP/K-10 Clay | Heterogeneous Acid (Supported Acid) | Phenol, Cyclohexene | Not specified | 45-70 | Not specified | High | High | High | Most active and selective catalyst for O-alkylation at lower temperatures (optimal at 60°C).[3] |
| Palladium on Carbon (Pd/C) | Heterogeneous Metal Catalyst | Phenol, H₂ | Methanol | 110 | 12 | High | Moderate | Moderate | Can be used in a one-pot hydrotreatment of phenols to cyclohexyl ethers, but over-hydrogenation to cyclohexanol can be a competing reaction. |
| Ruthenium on Carbon (Ru/C) | Heterogeneous Metal Catalyst | Phenol, H₂ | Methanol | 110 | 12 | High | Low | Low | Prone to over-hydrogenation to cyclohexanol.[4] |
Note: Quantitative data for yield and selectivity are highly dependent on specific reaction conditions and are best obtained from the full experimental details of the cited literature. The table provides a qualitative and comparative overview based on the available information.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of this compound using different types of catalysts.
General Procedure for Homogeneous Acid Catalysis (e.g., Methanesulfonic Acid)
A representative procedure for the alkylation of phenol with cyclohexene using a homogeneous acid catalyst is as follows:
-
Reaction Setup: A stirred batch reactor is charged with phenol, cyclohexene, and a solvent such as 1,2-dichloroethane.[1]
-
Catalyst Addition: The homogeneous acid catalyst (e.g., methanesulfonic acid) is added to the reaction mixture.[1]
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 85°C) and stirred for the specified reaction time.[1]
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The catalyst is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Product Isolation: The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to isolate the this compound.
General Procedure for Heterogeneous Solid Acid Catalysis (e.g., Amberlyst 15, Zeolites)
The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily separated.
-
Catalyst Activation: The solid acid catalyst (e.g., Amberlyst 15 or a zeolite) is activated by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: A round-bottom flask or a fixed-bed reactor is charged with phenol, cyclohexene, and a suitable solvent.
-
Catalyst Addition: The activated solid acid catalyst is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Monitoring: The reaction is monitored by analyzing aliquots of the reaction mixture by GC or HPLC.
-
Catalyst Separation: Upon completion of the reaction, the mixture is cooled, and the solid catalyst is separated by filtration.
-
Product Isolation: The filtrate, containing the product, is worked up as described in the homogeneous catalysis procedure (neutralization may not be necessary depending on the catalyst), followed by solvent removal and purification of the product. The recovered catalyst can often be washed, dried, and reused.
General Procedure for Catalytic Hydrogenation (e.g., Pd/C)
This method involves the hydrotreatment of phenol to produce cyclohexyl ethers.
-
Reaction Setup: A high-pressure autoclave is charged with phenol, a solvent (e.g., methanol), and the heterogeneous metal catalyst (e.g., Pd/C).[4]
-
Reaction Conditions: The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 2.0 MPa). The reaction mixture is heated to the specified temperature (e.g., 110°C) and stirred for the required duration.[4]
-
Monitoring: The reaction progress can be monitored by analyzing the consumption of hydrogen and by taking samples (if the reactor setup allows) for GC analysis.
-
Workup: After the reaction, the autoclave is cooled to room temperature and carefully depressurized.
-
Catalyst Separation: The catalyst is removed by filtration.
-
Product Isolation: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude product is purified by distillation or chromatography to yield this compound.
Visualizations
General Experimental Workflow for this compound Synthesis
The following diagram illustrates a typical workflow for the synthesis, workup, and analysis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathway: O- vs. C-Alkylation
The acid-catalyzed alkylation of phenol with cyclohexene can proceed via two main pathways: O-alkylation to form the desired this compound, and C-alkylation to form ortho- and para-cyclohexylphenol as byproducts. The selectivity is a key performance indicator for the catalyst.
Caption: Competing O- and C-alkylation pathways in this compound synthesis.
References
Quantifying the thermal stability of Cyclohexyl phenyl ether against other ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of Cyclohexyl phenyl ether against other commonly used ethers. The selection of a thermally stable solvent or reagent is critical in many chemical processes, impacting reaction efficiency, product purity, and safety. This document summarizes quantitative data on the thermal decomposition of various ethers, outlines a detailed experimental protocol for thermogravimetric analysis, and presents a visual representation of the factors influencing ether stability.
Quantitative Comparison of Thermal Stability
The thermal stability of an ether is fundamentally determined by the strength of its carbon-oxygen bonds and the overall molecular structure. A common method to quantify this is through thermogravimetric analysis (TGA), which measures the temperature at which a substance begins to decompose. The onset decomposition temperature (Tonset) is a key parameter derived from TGA curves.
| Ether | Structure | Onset Decomposition Temperature (Tonset, °C) | Boiling Point (°C) | Notes |
| This compound | C₆H₅OC₆H₁₁ | Estimated > 300 | 260.8[1] | Thermolysis yields 1-methylcyclopentene (B36725) and phenol. Its high boiling point compared to linear alkyl phenyl ethers suggests significant thermal stability. |
| Diphenyl Ether | C₆H₅OC₆H₅ | ~400 | 259 | Used in high-temperature heat transfer fluids, indicating high thermal stability. Cleavage of the ether linkage in poly(ether ether ketone) (PEEK), where it is a structural component, occurs above 400°C. |
| Decabromodiphenyl Ether | C₁₂Br₁₀O | 297 - 330 | N/A | A flame retardant, its decomposition temperature is influenced by the high degree of bromination. |
| Di-tert-butyl Ether | (CH₃)₃COC(CH₃)₃ | 433 - 495 | 107-108 | Decomposes to isobutene and methanol. The bulky tert-butyl groups influence its decomposition pathway. |
| Anisole (Methyl Phenyl Ether) | C₆H₅OCH₃ | ~577 - 727 (Pyrolysis) | 154 | The primary decomposition pathway is the cleavage of the O-CH₃ bond. Pyrolysis temperatures are significantly higher than typical TGA onset temperatures. |
| Poly(aryl ether)s | Ar-O-Ar' | 380 - 420 | N/A | A class of high-performance polymers known for their thermal robustness. |
| Fluorinated Alkyl Aryl Ethers | Ar-O-Rf | > 300 (in air) | N/A | Exhibit excellent thermal and oxidative stability. |
Factors Influencing Ether Thermal Stability
The thermal stability of an ether is not solely dependent on its C-O bond dissociation energy but is also influenced by several structural factors. The following diagram illustrates these key relationships.
Caption: Key factors determining the thermal stability of ethers.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Liquid Ethers
This section outlines a general procedure for determining the thermal stability of high-boiling liquid ethers like this compound using TGA.
Objective: To determine the onset decomposition temperature (Tonset) of a liquid ether sample.
Instrumentation: A calibrated thermogravimetric analyzer (TGA) is required.
Materials:
-
Liquid ether sample (e.g., this compound)
-
Inert purge gas (e.g., high-purity nitrogen or argon)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
-
Microbalance for accurate sample weighing
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated for both temperature and mass according to the manufacturer's specifications.
-
Set the purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to provide an inert atmosphere and sweep away decomposition products.
-
-
Sample Preparation:
-
Place a clean, empty TGA sample pan on a microbalance and tare.
-
Carefully dispense a small amount of the liquid ether sample into the pan. A sample mass of 5-10 mg is generally recommended. Record the exact mass.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Seal the furnace and allow the system to purge with the inert gas for a sufficient time to remove any residual air.
-
Program the TGA to heat the sample at a constant rate, typically 10 °C/min, over a temperature range appropriate for the expected decomposition. For unknown samples, a range from ambient temperature to 600 °C is a reasonable starting point.
-
Continuously monitor and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
The primary result is a TGA curve plotting the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Tonset). This is often calculated as the temperature at which a significant deviation from the baseline mass occurs, or by using the intersection of the baseline tangent with the tangent of the steepest mass loss, as defined by standards like ASTM E2550.[2]
-
The temperature at the peak of the first derivative of the TGA curve (the DTG curve) can also be reported as the temperature of the maximum rate of decomposition.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each ether before use.
-
Be aware that the decomposition of ethers can produce flammable or toxic gases. Ensure the TGA exhaust is properly vented.
References
A Comparative Guide to the Reaction Kinetics of Cyclohexyl Phenyl Ether Formation
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of ether formation is crucial for optimizing synthesis, maximizing yield, and ensuring product purity. This guide provides a detailed comparative analysis of the primary synthetic routes to Cyclohexyl Phenyl Ether, focusing on the Williamson ether synthesis and acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901). Experimental data, detailed protocols, and reaction pathway visualizations are presented to facilitate an informed selection of the most suitable method for specific research and development needs.
Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of this compound formation, it involves the reaction of a phenoxide ion with a cyclohexyl halide.
Reaction Mechanism:
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, typically generated by treating phenol with a strong base, acts as the nucleophile and attacks the electrophilic carbon of the cyclohexyl halide, displacing the halide ion.
Kinetic Profile:
The rate of the Williamson ether synthesis is dependent on the concentration of both the phenoxide ion and the cyclohexyl halide. The reaction is generally second-order overall. Key factors influencing the reaction kinetics include:
-
Strength of the Base: A stronger base will lead to a higher concentration of the phenoxide nucleophile, thus increasing the reaction rate. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).
-
Leaving Group: The nature of the halide leaving group on the cyclohexane (B81311) ring affects the rate of reaction. The reactivity order is typically I > Br > Cl.
-
Solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are preferred as they solvate the cation of the phenoxide salt but do not significantly solvate the nucleophilic anion, thus enhancing its reactivity. The choice of solvent can also influence the regioselectivity between O-alkylation (ether formation) and C-alkylation (formation of cyclohexylphenols).
Side Reactions:
The primary side reactions in the Williamson synthesis of this compound are elimination (E2) of the cyclohexyl halide to form cyclohexene and C-alkylation of the phenol ring. The use of secondary halides like cyclohexyl bromide can lead to a mixture of substitution and elimination products.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Phenol
-
Cyclohexyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of phenol (1.0 equivalent) in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Cyclohexyl bromide (1.1 equivalents) is added dropwise to the mixture.
-
The reaction is heated to 80 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Acid-Catalyzed Alkylation of Phenol with Cyclohexene
This method involves the direct reaction of phenol with cyclohexene in the presence of an acid catalyst. It represents an atom-economical alternative to the Williamson ether synthesis.
Reaction Mechanism:
The reaction is an electrophilic addition of phenol to cyclohexene. The acid catalyst protonates cyclohexene to form a cyclohexyl carbocation. This electrophile is then attacked by the nucleophilic oxygen of the phenol (O-alkylation) or the aromatic ring (C-alkylation). The formation of this compound is a reversible process, while the C-alkylation to form cyclohexylphenols is generally irreversible.
Kinetic Profile:
The kinetics of this reaction are influenced by the type and concentration of the acid catalyst, the reaction temperature, and the molar ratio of the reactants.
-
Catalyst Activity: Both homogeneous and heterogeneous acid catalysts can be employed. A study comparing the activity of different catalysts found the following order of initial reaction rates for the consumption of cyclohexene: AlCl₃ > Amberlyst 15 > CH₃SO₃H.
-
Temperature: Temperature has a significant impact on the selectivity of the reaction. Lower temperatures (around 60 °C) have been found to favor the formation of the O-alkylated product, this compound.
-
Reactant Ratio: An excess of phenol is often used to maximize the conversion of cyclohexene and to suppress the formation of di-substituted products.
Side Reactions:
The main side reactions are the C-alkylation of phenol to form ortho- and para-cyclohexylphenol, and the dimerization of cyclohexene. The formation of di-cyclohexyl phenols can also occur.
Experimental Protocol: Acid-Catalyzed Alkylation
Materials:
-
Phenol
-
Cyclohexene
-
Amberlyst 15 (solid acid catalyst)
-
1,2-dichloroethane (solvent)
-
Methylcyclohexane (B89554) (internal standard for GC analysis)
Procedure:
-
A stirred glass reactor is charged with 1,2-dichloroethane, phenol (e.g., 1.1 mol L⁻¹), cyclohexene (e.g., 1.2 mol L⁻¹), methylcyclohexane (internal standard), and Amberlyst 15 catalyst (e.g., 400 mg).
-
The reactor is thermostatted to the desired temperature (e.g., 358 K).
-
The reaction is carried out under autogenous pressure.
-
Samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentrations of reactants and products.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Alkylation (Amberlyst 15) | Acid-Catalyzed Alkylation (CH₃SO₃H) | Acid-Catalyzed Alkylation (AlCl₃) |
| Typical Yield | 60-85% | Variable, depends on conditions | Variable, depends on conditions | Variable, depends on conditions |
| Initial Rate (10⁻⁵ mol L⁻¹ s⁻¹ gcat⁻¹) | - | 13.9 | 1.4 | 25.0 (at 288 K) |
| Selectivity | O-alkylation favored with primary halides. | O/C alkylation ratio is temperature-dependent. | O/C alkylation ratio is variable. | Prone to catalyst deactivation. |
| Reaction Temperature | 50-100 °C | 358 K | 358 K | 288 K |
| Catalyst/Reagent | Strong base (e.g., NaH) | Solid acid (e.g., Amberlyst 15) | Homogeneous acid (e.g., CH₃SO₃H) | Lewis acid (e.g., AlCl₃) |
| Key Side Reactions | Elimination (E2), C-alkylation | C-alkylation, cyclohexene dimerization | C-alkylation, cyclohexene dimerization | Catalyst deactivation by pitch formation |
Visualizing the Pathways and Workflows
Reaction Pathways
Caption: Reaction pathways for Williamson and acid-catalyzed synthesis.
Experimental Workflow
Safety Operating Guide
Proper Disposal of Cyclohexyl Phenyl Ether: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemical reagents like Cyclohexyl Phenyl Ether are of paramount importance. Adherence to proper disposal protocols is essential not only for personnel safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound and to take appropriate safety measures. This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may also cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles and a face shield[1]
-
A lab coat
-
In areas with inadequate ventilation, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[1]
Ventilation: All work with this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Spill Management: In the event of a spill, immediately remove all sources of ignition.[4] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4] The contaminated absorbent material should then be collected in a suitable, sealed container for disposal as hazardous waste.[4]
Hazard Classification and Quantitative Data
Understanding the specific hazards associated with this compound is critical for its safe management. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | GHS Hazard Statement | Signal Word | Flash Point |
| Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapor[1][2] | Danger[1][3] | 18.3 °C (64.9 °F) - closed cup[1][3] |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1][2] | Warning | N/A |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation[1][2] | Warning | N/A |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Warning | N/A |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out systematically to ensure safety and compliance with regulations.
1. Waste Identification and Segregation:
-
This compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
2. Waste Collection and Labeling:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[5]
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., flammable, irritant).
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[5]
-
This area must be secure, well-ventilated, and away from sources of ignition and incompatible materials.[4][5]
4. Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[6][7]
Empty Container Disposal:
-
Empty containers that previously held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[8][9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations for hazardous waste disposal may vary by location.
References
- 1. This compound 95 2206-38-4 [sigmaaldrich.com]
- 2. Buy this compound | 2206-38-4 [smolecule.com]
- 3. This compound 95 2206-38-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Essential Safety and Logistical Information for Handling Cyclohexyl Phenyl Ether
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Cyclohexyl phenyl ether, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Identification and Safety Summary
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure and ensure safety.
| Hazard | Description |
| Flammability | Flammable liquid.[1] |
| Skin Irritation | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 2206-38-4 |
| Linear Formula | C₆H₅OC₆H₁₁ |
| Molecular Weight | 176.25 g/mol |
| Boiling Point | 127-128 °C/15 mmHg[1] |
| Density | 1.078 g/mL at 25 °C[1] |
| Flash Point | 18.3 °C (64.9 °F) - closed cup[1] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step guide outlines the necessary precautions and procedures.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement and potential for spills.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[1]
-
Respiratory Protection: Use a respirator with a type ABEK (EN14387) filter if ventilation is inadequate or for spill cleanup.[1]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]
Handling Procedure
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Avoid Inhalation: Do not breathe vapors or mists.[2]
-
Dispensing: Carefully dispense the required amount of the chemical, keeping the container sealed when not in use.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Remove and properly store or dispose of contaminated PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
